Ethyl 2-ethoxy-2-hydroxyacetate
Description
The exact mass of the compound Ethyl ethoxyhydroxyacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-ethoxy-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-9-5(7)6(8)10-4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGALUWKYZXVZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303847 | |
| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49653-17-0 | |
| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49653-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl ethoxyhydroxyacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049653170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49653-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl ethoxyhydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.266 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-ethoxy-2-hydroxyacetate (CAS 49653-17-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-ethoxy-2-hydroxyacetate, also known as ethyl glyoxylate ethyl hemiacetal, is a versatile bifunctional molecule with significant potential as a building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization. It is designed to equip researchers, particularly those in drug discovery and development, with the foundational knowledge required to effectively utilize this compound in the synthesis of complex molecular architectures, including novel heterocyclic scaffolds and active pharmaceutical ingredients (APIs). While this molecule holds promise, it is important to note that detailed experimental data, particularly comprehensive spectroscopic and safety information, is not extensively available in the public domain. This guide, therefore, synthesizes the available information and augments it with established principles of organic chemistry to provide a robust working knowledge of the compound.
Chemical Identity and Physicochemical Properties
This compound is the ethyl hemiacetal derivative of ethyl glyoxylate. Hemiacetals are characteristically in equilibrium with their corresponding aldehyde and alcohol, a feature that dictates their reactivity profile.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 49653-17-0 | [2][3] |
| Molecular Formula | C₆H₁₂O₄ | [2][3] |
| Molecular Weight | 148.16 g/mol | [2][3] |
| Appearance | Colorless Oil | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethyl glyoxylate ethyl hemiacetal, GEHA, Ethoxyhydroxy-acetic acid ethyl ester | [2] |
| Density | ~1.095 g/mL (Predicted) | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. | |
| SMILES | CCOC(C(=O)OCC)O | [2] |
| InChIKey | PGALUWKYZXVZMU-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the reaction of its parent aldehyde, ethyl glyoxylate, with ethanol. Ethyl glyoxylate itself is often supplied as a polymer or a solution in a solvent like toluene, from which the monomer must be generated, typically by distillation, before use.[5]
General Synthetic Pathway
The formation of the hemiacetal is an equilibrium process. The reaction is typically carried out by dissolving ethyl glyoxylate in an excess of ethanol. The equilibrium can be influenced by temperature and the concentration of the reactants.
Caption: General reaction scheme for the formation of this compound.
Detailed Experimental Protocol (Exemplary)
Materials:
-
Ethyl glyoxylate (monomer, freshly distilled)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add freshly distilled ethyl glyoxylate.
-
Add a significant excess of anhydrous ethanol to the flask with stirring. The exact molar ratio will influence the position of the equilibrium; a 10-fold or greater excess of ethanol is recommended.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the aldehydic proton of ethyl glyoxylate and the appearance of the hemiacetal proton.
-
Once equilibrium is reached, the excess ethanol can be removed under reduced pressure to yield the crude this compound.
Purification and Analysis
Purification of hemiacetals can be challenging due to their equilibrium with the starting materials.
-
Distillation: Vacuum distillation may be possible, but care must be taken as heating can shift the equilibrium back towards the starting materials.
-
Chromatography: Column chromatography on silica gel can be employed for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable.
-
Purity Assessment: The purity of this compound can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. The following represents an expected spectroscopic profile based on the analysis of its functional groups and data from analogous structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the two ethyl groups, the hydroxyl proton, and the methine proton of the hemiacetal.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| CH₃ (ester) | Triplet | 1.2-1.3 | Coupled to the ester CH₂ group. |
| CH₃ (ether) | Triplet | 1.1-1.2 | Coupled to the ether CH₂ group. |
| CH₂ (ester) | Quartet | 4.1-4.3 | Coupled to the ester CH₃ group. |
| CH₂ (ether) | Quartet | 3.5-3.8 | Coupled to the ether CH₃ group and deshielded by the adjacent oxygen. |
| OH | Singlet (broad) | Variable | Chemical shift is dependent on concentration and solvent; may exchange with D₂O. |
| CH (hemiacetal) | Singlet | ~5.0 | Deshielded by two adjacent oxygen atoms. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approx. δ (ppm) | Rationale |
| CH₃ (ester) | ~14 | Typical chemical shift for a terminal methyl group of an ethyl ester. |
| CH₃ (ether) | ~15 | Typical chemical shift for a terminal methyl group of an ethoxy group. |
| CH₂ (ester) | ~62 | Carbon of the ethyl ester methylene group. |
| CH₂ (ether) | ~60 | Carbon of the ethoxy methylene group. |
| CH (hemiacetal) | ~95-100 | The hemiacetal carbon is significantly deshielded due to the two attached oxygen atoms. |
| C=O (ester) | ~170-172 | Carbonyl carbon of the ester group. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a hydroxyl group and a carbonyl group from the ester.
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1750-1735 cm⁻¹ corresponds to the carbonyl of the ester.
-
C-O Stretch: Strong absorptions in the 1200-1000 cm⁻¹ region will be present due to the C-O single bonds of the ester and ether functionalities.
Mass Spectrometry (MS)
In a GC-MS analysis, the molecular ion peak [M]⁺ at m/z 148 may be observed, although it could be weak. The fragmentation pattern would likely involve the loss of ethoxy (•OCH₂CH₃, 45 Da) and ethyl ester (•COOCH₂CH₃, 73 Da) fragments.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its latent aldehyde functionality. Under appropriate conditions, it can serve as a stable and easily handled equivalent of the more reactive ethyl glyoxylate.
General Reactivity Profile
As a hemiacetal, its reactivity is dominated by the equilibrium with the aldehyde form. In the presence of acid or base catalysts, this equilibrium can be shifted, revealing the electrophilic nature of the aldehyde carbonyl.
Caption: Equilibrium between this compound and its aldehyde-alcohol components.
Reactions with Nucleophiles
The primary application of this reagent is its reaction with various nucleophiles, which proceeds through the in-situ generated aldehyde.
-
Formation of Acetals: In the presence of an acid catalyst and another alcohol, the hemiacetal can be converted to a full acetal. For instance, reaction with excess ethanol and an acid catalyst can yield ethyl diethoxyacetate.[6]
-
Reactions with Carbon Nucleophiles: Organometallic reagents such as Grignard reagents and organolithiums can add to the electrophilic carbonyl of the transient aldehyde, leading to the formation of α-hydroxy esters.
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions with phosphorus ylides to form α,β-unsaturated esters.
-
Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can be converted to an amino acid derivative.
Role in Heterocyclic Synthesis and Drug Discovery
While specific examples utilizing this compound are not abundant in the literature, its precursor, ethyl glyoxylate, is a key building block in the synthesis of various heterocyclic compounds and APIs.[7][8] It is reasonable to infer that the hemiacetal can be used as a more stable surrogate in these synthetic routes. For example, ethyl glyoxylate is used in aldol condensations and cyclocondensation reactions to form imidazo[1,2-a]pyridines, which are scaffolds of interest in medicinal chemistry.[8] The controlled release of the aldehyde from the hemiacetal could offer advantages in certain multi-step syntheses by minimizing side reactions associated with the highly reactive free aldehyde.
Safety, Handling, and Storage
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.
-
Inert Atmosphere: As with many organic reagents, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis.
Conclusion
This compound is a valuable synthetic intermediate that offers a more stable and manageable alternative to its parent aldehyde, ethyl glyoxylate. Its bifunctional nature, possessing both a masked aldehyde and an ester group, makes it a versatile tool for the construction of a wide range of organic molecules. While there is a notable lack of comprehensive, publicly available data on its detailed spectroscopic properties and specific safety profile, its synthetic potential can be largely inferred from the well-established chemistry of hemiacetals and ethyl glyoxylate. For researchers in drug discovery and development, this compound represents an opportunity to explore novel synthetic pathways to complex and biologically active molecules. It is recommended that any work with this compound be preceded by small-scale trials to establish its reactivity and handling characteristics under specific experimental conditions.
References
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Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]
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Terada, M., Soga, K., & Momiyama, N. (2008). Supporting Information for: Enantioselective Activation of Aldehydes by Chiral Phosphoric Acid Catalysts in Aza-Ene Type Reaction of Glyoxylate with Enecarbamates. Wiley-VCH. [Link]
- Google Patents. CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
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Wikipedia. Hemiacetal. [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
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ResearchGate. 1H NMR spectrum of ethyl glycidyl ether. [Link]
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Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
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Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]
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ResearchGate. Plausible transition state for the nucleophilic addition to ethyl glyoxalate and X-ray structure of functionalized γ-lactam 12b. [Link]
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Organic Syntheses. ETHYL DIETHOXYACETATE. [Link]
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Organic Chemistry Portal. Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. [Link]
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ResearchGate. (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. [Link]
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Semantic Scholar. Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. [Link]
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A Guide to the Structural Analysis and Confirmation of Ethyl 2-ethoxy-2-hydroxyacetate
Abstract
This technical guide provides a comprehensive framework for the structural analysis and confirmation of Ethyl 2-ethoxy-2-hydroxyacetate (CAS No. 49653-17-0), a key hemiacetal intermediate in various organic syntheses. Addressed to researchers, quality control analysts, and drug development professionals, this document moves beyond rote procedural descriptions to offer a deep dive into the causality behind the analytical choices. We will explore an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as primary validation tools. The guide emphasizes the importance of a multi-technique, self-validating system to ensure unambiguous structural elucidation and purity assessment, providing field-proven insights into spectral interpretation, potential impurity profiling, and robust experimental design.
Introduction: The Chemical Nature of this compound
This compound, also known as ethyl glyoxylate ethyl hemiacetal, is a unique organic molecule featuring an ester, an ether, and a hydroxyl group all attached to a chiral center.[1][2][3] Its molecular formula is C₆H₁₂O₄, with a molecular weight of approximately 148.16 g/mol .[1][4] The structure arises from the reaction of ethyl glyoxylate with ethanol. As a hemiacetal, it exists in equilibrium with its corresponding aldehyde and alcohol precursors, a characteristic that is crucial to understanding its reactivity and stability.[5][6] This guide provides the necessary spectroscopic methodologies to confirm its structure with high confidence.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 49653-17-0 | [1][2][4] |
| Molecular Formula | C₆H₁₂O₄ | [1][2][4] |
| Molecular Weight | 148.16 g/mol | [1][4] |
| Appearance | Colorless Oil | [2][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(C(=O)OCC)O | [1][3] |
The Analytical Triad: A Multi-faceted Approach to Confirmation
No single analytical technique is sufficient for the unambiguous confirmation of a chemical structure. A robust, self-validating system relies on the convergence of data from multiple, orthogonal techniques. For this compound, the triad of NMR, IR, and MS provides a comprehensive structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Label | Chemical Structure | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | CH₃-CH₂-O-C(O)- | ~1.30 | Triplet (t) | 3H | Alkyl protons of the ethyl ester, split by the adjacent CH₂ group (b). |
| b | CH₃-CH₂-O-C(O)- | ~4.25 | Quartet (q) | 2H | Methylene protons adjacent to the ester oxygen, deshielded and split by the CH₃ group (a). |
| c | CH₃-CH₂-O-CH(OH)- | ~1.25 | Triplet (t) | 3H | Alkyl protons of the ethoxy group, split by the adjacent CH₂ group (d). |
| d | CH₃-CH₂-O-CH(OH)- | ~3.70 | Multiplet (m) | 2H | Methylene protons adjacent to the ether oxygen. Diastereotopic due to the adjacent chiral center, may appear as a complex multiplet. Split by CH₃ (c). |
| e | -CH(OH)- | ~5.00 | Singlet (s) | 1H | The methine proton on the chiral center. Deshielded by two oxygen atoms. Coupling to the hydroxyl proton (f) may or may not be observed depending on solvent and concentration. |
| f | -OH | ~3.5-4.5 (variable) | Broad Singlet (br s) | 1H | The hydroxyl proton. Its chemical shift is highly variable and dependent on solvent, temperature, and concentration due to hydrogen bonding. |
¹³C NMR and DEPT-135 Spectroscopy: Carbon Backbone Confirmation
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable as it differentiates between CH₃, CH₂, and CH carbons, adding another layer of confirmation.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Predicted δ (ppm) | DEPT-135 Phase | Carbon Assignment | Rationale |
| ~170 | Absent | C=O | The ester carbonyl carbon, typically found in this downfield region. |
| ~98 | Positive (CH) | -CH(OH)- | The hemiacetal carbon, significantly deshielded by two directly attached oxygen atoms. |
| ~65 | Negative (CH₂) | -O-CH₂-CH₃ (ether) | The methylene carbon of the ethoxy group. |
| ~62 | Negative (CH₂) | -O-CH₂-CH₃ (ester) | The methylene carbon of the ethyl ester group. |
| ~15 | Positive (CH₃) | -O-CH₂-CH₃ (ether) | The methyl carbon of the ethoxy group. |
| ~14 | Positive (CH₃) | -O-CH₂-CH₃ (ester) | The methyl carbon of the ethyl ester group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) NMR spectrometer according to standard instrument protocols.
-
Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all peaks in correlation with the predicted data and DEPT-135 results.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands. For this molecule, the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) single bonds are of primary interest.[7][8]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance for Confirmation |
| 3500 - 3300 | O-H stretch (hydroxyl) | Broad, Medium | Confirms the presence of the crucial hydroxyl group of the hemiacetal.[9][10] Broadness is due to hydrogen bonding. |
| 2980 - 2850 | C-H stretch (sp³ alkane) | Strong | Indicates the aliphatic C-H bonds of the two ethyl groups. |
| ~1750 | C=O stretch (ester) | Strong, Sharp | A highly characteristic and intense peak confirming the ester functional group.[7] |
| 1250 - 1050 | C-O stretch (ester, ether) | Strong | A complex region with multiple strong bands corresponding to the C-O single bonds of the ester and ether moieties. |
Experimental Protocol: FTIR Analysis
-
Method Selection: Use Attenuated Total Reflectance (ATR) for a neat liquid sample, as it requires minimal sample preparation. Alternatively, a thin film on a salt plate (NaCl or KBr) can be used.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Apply a single drop of the neat this compound oil directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify and label the major absorption peaks, comparing them against the expected values to confirm the presence of all key functional groups.
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it also provides a purity profile.
Expected Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): An M⁺ peak at m/z = 148 is expected, corresponding to the molecular formula C₆H₁₂O₄.[1] This peak may be weak or absent in EI due to the labile nature of the hemiacetal.
-
Key Fragmentation Pathways: The structure will fragment at its weakest points, primarily around the oxygen atoms.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis: Analyze the resulting chromatogram for purity. Extract the mass spectrum of the main peak and identify the molecular ion and key fragment ions, comparing them to the predicted fragmentation pattern.
Impurity Profiling: A Mark of Trustworthiness
A thorough analysis includes the identification of potential process-related impurities. Given that this compound is formed from ethyl glyoxylate and ethanol, common impurities might include:
-
Ethyl Glyoxylate (Hydrate): The starting aldehyde. May be detected by characteristic aldehyde signals in NMR or a different retention time in GC-MS.
-
Ethanol: Residual solvent/reactant. Easily visible in ¹H NMR (~1.2 ppm triplet, ~3.6 ppm quartet) and as an early eluting peak in GC.
-
Ethyl diethoxyacetate (the full acetal): Formed by the reaction of the hemiacetal with a second molecule of ethanol. This would lack the -OH group (no broad IR stretch, no exchangeable proton in NMR) and have a higher molecular weight (M⁺ at m/z = 176).
-
Water: Can broaden the hydroxyl peak in NMR and may be present from the synthesis.
The GC-MS protocol described above is particularly effective for separating and identifying these volatile impurities.
Safety and Handling
As a matter of good laboratory practice, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and ignition sources.[11][14]
-
Transport: This compound may be classified as a dangerous good for transport, potentially requiring additional shipping charges and special handling.[4]
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data from NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen connectivity. IR spectroscopy provides rapid confirmation of the essential hydroxyl, ester, and ether functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that aligns with the proposed structure, while GC analysis offers a clear assessment of purity. This integrated, multi-technique approach forms a self-validating system, providing the highest degree of confidence for researchers and developers relying on the integrity of this versatile chemical intermediate.
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Ethyl 2-Ethoxy-2-Hydroxyacetate: A Practical and Stable Glyoxylate Equivalent for Advanced Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glyoxylate is a cornerstone C2 electrophile in organic synthesis, providing access to α-hydroxy esters, a key motif in numerous pharmaceuticals and natural products. However, its utility is significantly hampered by its inherent instability; monomeric ethyl glyoxylate is highly reactive, hygroscopic, and readily polymerizes upon standing, complicating its handling and stoichiometry control.[1][2][3] This guide details the use of ethyl 2-ethoxy-2-hydroxyacetate, the stable ethyl hemiacetal of ethyl glyoxylate, as a superior alternative. We will explore its mechanism of activation, its application in pivotal carbon-carbon bond-forming reactions such as Aldol, Friedel-Crafts, and Passerini reactions, and strategies for achieving high stereocontrol. This document serves as a practical resource, providing field-proven insights and detailed protocols to empower chemists in leveraging this versatile and user-friendly reagent.
The Glyoxylate Challenge: Overcoming Inherent Instability
The synthetic power of ethyl glyoxylate stems from the juxtaposition of an aldehyde and an ester, making it a potent electrophile for constructing complex molecular architectures.[4] Unfortunately, this high reactivity is also its primary practical drawback. The monomer is prone to rapid polymerization and hydration, making precise, reproducible reactions challenging.[2] Commercial preparations are often supplied as a polymeric form in solution, which requires a hazardous and often inefficient thermal depolymerization (pyrolysis) immediately before use.[1][2]
This compound (CAS 49653-17-0) emerges as an elegant solution to this problem.[5] As the ethyl hemiacetal of ethyl glyoxylate, it effectively "masks" the reactive aldehyde functionality. This crystalline solid is bench-stable, non-hygroscopic, and can be weighed and handled with ease, bringing reliability and convenience to glyoxylate chemistry. It serves as a robust glyoxylate equivalent, generating the reactive species in situ under specific catalytic conditions.[6]
Mechanism of Activation: Unmasking the Electrophile
The synthetic utility of this compound hinges on its ability to regenerate the reactive glyoxylate electrophile under controlled conditions. This is typically achieved through catalysis by a Lewis acid or a Brønsted acid. The catalyst coordinates to one of the oxygen atoms, facilitating the elimination of an ethanol molecule. This process generates a highly electrophilic oxocarbenium ion, which is in equilibrium with the monomeric ethyl glyoxylate. This in situ generation ensures that the concentration of the reactive monomer is kept low, mitigating polymerization while making it available for immediate reaction with a present nucleophile.
Caption: In-situ generation of the reactive electrophile from its stable hemiacetal.
Key Applications in Carbon-Carbon Bond Formation
The activated glyoxylate equivalent participates in a wide array of transformations. Below are representative examples with detailed protocols.
Asymmetric Friedel-Crafts Alkylation of Arenes
The catalytic, enantioselective Friedel-Crafts reaction is a powerful method for synthesizing chiral α-aryl-α-hydroxyacetates, which are prevalent in pharmaceuticals. Chiral Lewis acid catalysts are essential for controlling the stereochemical outcome.
Causality Behind Experimental Choices: The choice of a chiral Titanium(IV)-BINOL complex is driven by its proven ability to create a well-defined chiral pocket that coordinates with the glyoxylate, directing the nucleophilic attack of the arene to one specific face.[7] The low temperature (-30 °C) is critical for enhancing enantioselectivity by minimizing the background uncatalyzed reaction and favoring the more ordered transition state. Dichloromethane is an excellent solvent choice due to its low freezing point and ability to dissolve both the catalyst and substrates.
Representative Protocol: Enantioselective Friedel-Crafts Alkylation of Indole [7]
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.1 mmol) and Ti(Oi-Pr)₄ (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Stir the mixture at room temperature for 1 hour to allow for catalyst formation.
-
Cool the resulting catalyst solution to -30 °C.
-
Add indole (1.0 mmol) to the solution, followed by a solution of this compound (1.2 mmol) in CH₂Cl₂ (2 mL), added dropwise over 10 minutes.
-
Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired α-aryl-α-hydroxyacetate.
Table 1: Performance of Catalytic Systems in Asymmetric Friedel-Crafts Reactions
| Catalyst System | Arene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-BINOL-Ti(IV) | Indole | 10 | CH₂Cl₂ | -30 | 91 | 96 | [7] |
| (S)-BINOL-Ti(IV) | N,N-Dimethylaniline | 1 | Toluene | 0 | 99 | 96.6 | [7] |
| tert-Butyl-BOX-Cu(II) | N,N-Dimethylaniline | 10 | CH₂Cl₂ | -78 | 95 | 94 | [7] |
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a powerful multicomponent reaction that rapidly builds molecular complexity by combining a carboxylic acid, an isocyanide, and a carbonyl compound in one pot.[8] Using this compound as the carbonyl component provides a direct route to functionalized α-acyloxy-α-ethoxycarbonyl amides.
Causality Behind Experimental Choices: The Passerini reaction is often performed neat or at high concentrations because the proposed concerted mechanism involves a termolecular transition state.[9][10] The absence of solvent accelerates the reaction. Ethyl isocyanoacetate is a common, reactive isocyanide component.[8] The reaction proceeds by initial interaction between the carboxylic acid and the glyoxylate (generated in situ), which is then attacked by the nucleophilic isocyanide.
Representative Protocol: Passerini Reaction with Acetic Acid and Ethyl Isocyanoacetate
-
In a 5 mL vial equipped with a magnetic stir bar, combine acetic acid (1.0 mmol), ethyl isocyanoacetate (1.0 mmol), and this compound (1.0 mmol).
-
Seal the vial and heat the mixture to 60-80 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in ethyl acetate and purify directly by silica gel column chromatography to isolate the α-acyloxy amide product.
Wittig-Type Olefination
The hemiacetal can serve as a direct precursor to an aldehyde for olefination reactions. This provides a convenient route to valuable (E)-4-oxo-2-butenoic acid esters, important building blocks in synthesis.[11]
Causality Behind Experimental Choices: The use of (formylmethylene)triphenylphosphorane, a stabilized ylide, favors the formation of the (E)-alkene isomer through the thermodynamic stability of the reaction intermediates. The reaction is run at a controlled temperature (10 °C) to manage the exothermic nature of the Wittig reaction and maintain selectivity.[11]
Representative Protocol: Synthesis of (E)-4-Oxo-2-butenoic Acid Ethyl Ester [11]
-
Dissolve this compound (1.0 mol, assuming 85% purity) in CH₂Cl₂ (1.5 L) in a flask under an argon atmosphere and cool to 10 °C.
-
In a separate flask, prepare a suspension of (formylmethylene)triphenylphosphorane (1.05 mol) in CH₂Cl₂ (1.0 L).
-
Add the ylide suspension to the cooled hemiacetal solution portion-wise over 1 hour, maintaining the temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by vacuum distillation to obtain the target ester in good yield (typically >70%).[11]
Strategies for Asymmetric Synthesis
Achieving high enantioselectivity in reactions with glyoxylates is paramount for their application in drug development. Two primary strategies are employed: substrate control using chiral auxiliaries and catalyst control.
Substrate Control: The Chiral Auxiliary Approach
A chiral auxiliary is an optically active group temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[12][13] After the desired transformation, the auxiliary is cleaved and can often be recovered.[14] In this context, a chiral alcohol can be used to form a chiral glyoxylate acetal or hemiacetal, which then biases the facial approach of the incoming nucleophile.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Field Insight: Camphor-derived auxiliaries, Evans oxazolidinones, and trans-2-phenylcyclohexanol are highly effective auxiliaries that create a sterically biased environment, forcing nucleophiles to attack from the less hindered face of the glyoxylate C=O double bond.[13][14] The choice of auxiliary and the reaction conditions (e.g., Lewis acid chelating effects) are critical for maximizing diastereoselectivity.
Catalyst Control: Enantioselective Catalysis
Alternatively, an external chiral catalyst can create an asymmetric environment around the achiral this compound. This approach is often more atom-economical as it avoids the stoichiometric use of a chiral auxiliary. Chiral organocatalysts, such as diarylprolinol ethers, and chiral metal complexes (e.g., Ti, Cu, Rh) have proven highly effective.[2][7][15]
Expertise in Action: In organocatalyzed Aldol reactions, a diarylprolinol catalyst forms an enamine with a ketone donor. Simultaneously, the hydroxyl group of the catalyst can form a hydrogen bond with the glyoxylate, activating it and positioning it for a highly organized, face-selective attack by the enamine.[2] This dual activation model is a hallmark of efficient organocatalysis and explains the high enantioselectivities observed. The Friedel-Crafts protocol described in Section 3.1 is a prime example of this catalyst-controlled strategy.
Conclusion and Future Outlook
This compound is a superior, practical, and reliable glyoxylate equivalent that circumvents the significant handling and stability issues associated with monomeric ethyl glyoxylate. Its ability to generate the reactive electrophile in situ under mild catalytic conditions has broadened the scope and reproducibility of key synthetic transformations, including Aldol, Friedel-Crafts, Passerini, and Wittig reactions. Furthermore, its compatibility with both substrate-controlled (chiral auxiliary) and catalyst-controlled asymmetric strategies makes it an invaluable tool for the synthesis of enantiomerically pure α-hydroxy esters for the pharmaceutical and agrochemical industries. The continued development of novel chiral catalysts will undoubtedly further expand the synthetic utility of this versatile building block.
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A Technical Guide to the Safe Handling and Disposal of Ethyl 2-ethoxy-2-hydroxyacetate Waste
Abstract: This guide provides a comprehensive framework for the safe management of Ethyl 2-ethoxy-2-hydroxyacetate (CAS No. 49653-17-0) and its associated waste streams within a research and development environment. Recognizing the limited availability of specific safety data for this compound, this document synthesizes information from structurally similar chemicals and established laboratory safety principles to offer a robust set of precautionary protocols. The core focus is on empowering researchers, scientists, and drug development professionals with the knowledge to mitigate risks through proper handling, storage, emergency response, and environmentally responsible disposal.
Section 1: Chemical Identification and Hazard Analysis
This compound is an organic ester containing ether and alcohol functional groups.[1][2][3] While comprehensive toxicological and safety data for this specific molecule are not widely published, its structure suggests that a cautious approach, informed by data on similar compounds, is warranted. For the purpose of this guide, we will infer potential hazards from related chemicals such as Ethyl diethoxyacetate and 2-Ethoxyethyl acetate.[4][5][6]
1.1 Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | GEHA, Ethyl ethoxyhydroxyacetate, Ethyl glyoxylate hemiacetal | [1] |
| CAS Number | 49653-17-0 | [1][2] |
| Molecular Formula | C6H12O4 | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Appearance | Colourless Oil | [1] |
1.2 Postulated Hazard Assessment
Based on analogous compounds, this compound should be treated with caution. The primary anticipated hazards are:
-
Combustibility: Related esters are classified as combustible liquids.[4][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[4]
-
Eye Irritation: Contact with eyes may cause irritation.[7] Some related compounds can cause serious eye irritation.[8][9]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[7] The substance may defat the skin, leading to dryness or cracking.[6]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the nose and throat.[5][7]
-
Reactivity: The substance may react with strong oxidizing agents, strong acids, and strong bases.[4][6] Like some ethers, it could potentially form explosive peroxides over time if exposed to air.[6][10]
Section 2: Exposure Prevention and Personal Protective Equipment (PPE)
The cornerstone of safety is minimizing exposure. This is achieved through a combination of engineering controls and appropriate PPE.
2.1 Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[11] For procedures that could generate vapors or aerosols, a certified chemical fume hood is mandatory.
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this chemical is handled.[7]
2.2 Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes and vapors that can cause serious eye irritation.[5][12][13] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, irritation, and potential absorption.[6][14] Gloves should be inspected before use and replaced immediately if contaminated or damaged. |
| Body | A flame-resistant laboratory coat. | Provides a barrier against minor spills and splashes.[13] |
| Respiratory | Not typically required when used within a fume hood. For spill cleanup outside a hood, a respirator may be necessary. | A filter respirator for organic gases and vapors may be needed depending on the airborne concentration.[6][15] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to prevent accidents and degradation of the material.
3.1 Handling
-
Avoid all personal contact, including inhalation of vapors.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6][11]
-
Use non-sparking tools and take measures to prevent static discharge.[8][16]
-
Wash hands thoroughly with soap and water after handling.[7][11]
3.2 Storage
-
Keep containers tightly sealed to prevent moisture ingress and vapor escape.[4]
-
Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[4][6]
-
Consider dating containers upon receipt and upon opening to monitor for potential peroxide formation, a known risk for ether-containing compounds.[10]
Section 4: Emergency Procedures: Spills and Exposures
Rapid and correct response to emergencies can significantly mitigate potential harm.
4.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]
4.2 Spill Response Protocol
The appropriate response depends on the scale of the spill.
Step-by-Step Spill Cleanup (Minor Spill):
-
Alert Personnel: Immediately alert others in the vicinity.[17]
-
Control Ignition Sources: If the material is considered combustible, remove all sources of ignition.[5][6]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Don PPE: Wear appropriate PPE, including chemical goggles, gloves, and a lab coat.[17]
-
Contain & Absorb: Confine the spill and absorb it using an inert material like vermiculite, dry sand, or a chemical sorbent.[5][6][11]
-
Collect Waste: Carefully scoop the absorbed material and contaminated residues into a suitable, sealable container for hazardous waste.[6][8][17]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[17]
-
Dispose: Label the waste container and manage it according to the disposal protocol in Section 5.[17]
For major spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[5]
Section 5: Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect human health and the environment. This compound waste must be treated as hazardous chemical waste.[5]
Causality of Waste Classification: This compound is classified as hazardous for disposal due to its potential combustibility, irritant properties, and the fact that organic solvents can be harmful to aquatic organisms and should not enter sewer systems.[6] Evaporation is not an acceptable method of disposal.[10]
5.1 Waste Segregation and Collection
-
Designated Container: Collect all waste containing this compound (including contaminated PPE, absorbent materials, and reaction byproducts) in a dedicated, properly labeled hazardous waste container.[10][18]
-
Container Integrity: The container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition with a tightly sealing lid, and stored in a secondary containment tray.[18]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any other chemical constituents in the waste mixture.
-
Closure: Keep the waste container closed at all times, except when adding waste.[18]
5.2 Disposal Protocol
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
Pickup Request: Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, submit a chemical waste disposal request to your institution's EHS department.[18][19]
-
Professional Disposal: Do not attempt to dispose of the waste yourself. It must be handled by a licensed hazardous waste disposal company, which will be arranged by your EHS department. The final disposal method will likely be incineration at a permitted facility.[4]
Section 6: References
-
New Jersey Department of Health and Senior Services. (2002, July). Hazardous Substance Fact Sheet: 2-Ethoxyethylacetate. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-ETHOXYETHYL ACETATE. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2014, August). NIOSH Skin Notation Profiles: 2-Ethoxyethyl Acetate. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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U.S. Department of Health and Human Services. CHEMM - Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Methodological & Application
Ethyl 2-ethoxy-2-hydroxyacetate: A Versatile C2 Synthon for the Synthesis of Bio-relevant Heterocycles
An Application Guide for Researchers
Abstract
Ethyl 2-ethoxy-2-hydroxyacetate, also known as ethyl glyoxylate ethyl hemiacetal, serves as a stable and convenient precursor to the highly reactive ethyl glyoxylate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this C2 building block in the synthesis of key heterocyclic scaffolds, including oxazoles, imidazoles, and thiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Advantage of a Masked Aldehyde
Ethyl glyoxylate is a powerful and versatile reagent in organic synthesis, offering dual functionality with its aldehyde and ester groups.[1][2] This structure is ideal for constructing complex molecules, particularly through multicomponent reactions (MCRs).[1] However, the high electrophilicity of the aldehyde group makes monomeric ethyl glyoxylate prone to polymerization and hydration, complicating its storage and handling.[2][3]
This compound (CAS 49653-17-0) provides an elegant solution to this stability issue.[4] It exists as a stable ethyl hemiacetal of ethyl glyoxylate, effectively "masking" the reactive aldehyde. This form is less susceptible to degradation and can be readily converted back to the active aldehyde in situ or used directly under appropriate reaction conditions. Its utility lies in its ability to deliver the C2 glyoxylate synthon reliably, making it an indispensable tool for constructing heterocyclic cores of significant interest in medicinal chemistry.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl glyoxylate ethyl hemiacetal |
| CAS Number | 49653-17-0 |
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 148.16 g/mol |
| Appearance | Colorless liquid |
| Table 1: Physicochemical Properties of this compound.[4] |
Core Principles: Handling, Safety, and Activation
The successful application of this compound hinges on understanding its chemical behavior and handling it appropriately.
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to related alkoxy and acetate compounds.[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong acids, bases, and oxidizing agents.[6]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure adequate ventilation.[8]
In Situ Generation of Ethyl Glyoxylate
For many reactions, the hemiacetal can be used directly, with the equilibrium shifting towards the active aldehyde under the reaction conditions (e.g., with Lewis acid catalysis or heating). For reactions requiring the pure monomeric aldehyde, a distillation procedure is recommended.[3]
Protocol 2.2.1: Distillation of Monomeric Ethyl Glyoxylate This protocol is adapted from procedures for depolymerizing ethyl glyoxylate sources.[3]
-
Place this compound in a round-bottom flask equipped for vacuum distillation. Add a catalytic amount of a dehydrating agent like phosphorus pentoxide (P₂O₅, ~2% w/w).
-
Heat the flask gently in an oil bath to approximately 110 °C under reduced pressure (e.g., 60 mmHg).
-
Collect the distillate, which will be the monomeric ethyl glyoxylate, in a cooled receiver.
-
The freshly distilled ethyl glyoxylate is best used immediately or stored as a dilute solution (e.g., 30 wt% in anhydrous CH₂Cl₂) at low temperatures to prevent re-polymerization.[3]
Caption: Reagent activation workflow.
Application Protocol: Synthesis of 5-Substituted Oxazoles
The Van Leusen oxazole synthesis is a robust method for creating the oxazole ring system from an aldehyde and tosylmethyl isocyanide (TosMIC).[9] Using ethyl glyoxylate as the aldehyde component provides a direct route to highly functionalized 5-ethoxycarbonyl-oxazoles.
Mechanistic Rationale
The reaction proceeds via a base-mediated [3+2] cycloaddition. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the electrophilic aldehyde carbon of ethyl glyoxylate. The resulting alkoxide intermediate undergoes an intramolecular cyclization by attacking the isocyanide carbon. The final step is the elimination of p-toluenesulfinic acid (TosH), driven by the formation of the stable aromatic oxazole ring.[9]
Caption: Mechanism of Van Leusen oxazole synthesis.
Experimental Protocol: Synthesis of Ethyl Oxazole-5-carboxylate
-
Materials: this compound, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃, anhydrous), Methanol (anhydrous).
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (40 mL).
-
Reagents: Add potassium carbonate (1.5 eq) and TosMIC (1.0 eq). Stir the suspension for 15 minutes at room temperature.
-
Addition: Slowly add this compound (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ethyl oxazole-5-carboxylate.
Application Protocol: Synthesis of 2,4(5)-Disubstituted Imidazoles
Imidazoles are a cornerstone of medicinal chemistry. A common synthetic route is the Radziszewski synthesis (or variations thereof), a multicomponent reaction involving an aldehyde, a 1,2-dicarbonyl compound, an amine source (ammonia), and often a catalyst.[10][11]
Mechanistic Rationale
The reaction is believed to initiate with the condensation of the 1,2-dicarbonyl compound (e.g., benzil) with two equivalents of ammonia to form a diimine intermediate. Concurrently, the aldehyde (ethyl glyoxylate) reacts with ammonia to form an aldehyde-ammonia adduct. These intermediates then condense, and subsequent cyclization and oxidation (often aerial) lead to the formation of the aromatic imidazole ring.
Caption: Simplified imidazole synthesis pathway.
Experimental Protocol: Synthesis of Ethyl 2,4,5-triphenyl-1H-imidazole-2-carboxylate derivative
(Note: This is a representative protocol; the final product structure depends on the specific dicarbonyl and amine source used).
-
Materials: this compound, Benzil, Ammonium acetate, Glacial acetic acid.
-
Setup: In a 50 mL round-bottom flask, combine benzil (1.0 eq), this compound (1.0 eq), and a significant excess of ammonium acetate (e.g., 5-10 eq).
-
Solvent: Add glacial acetic acid to serve as both the solvent and a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 1-3 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove excess ammonium acetate and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
| Heterocycle | Key Reagents | Solvent | Typical Conditions |
| Oxazole | TosMIC, K₂CO₃ | Methanol | Reflux, 2-4 h |
| Imidazole | 1,2-Dicarbonyl, Ammonium Acetate | Acetic Acid | Reflux, 1-3 h |
| Thiazole | Thioamide, (after conversion to α-halo) | Ethanol | Reflux, 4-8 h |
| Table 2: Summary of Typical Reaction Conditions. |
Application Protocol: Synthesis of Thiazoles
The Hantzsch thiazole synthesis is the archetypal method for forming this heterocycle, involving the condensation of an α-haloketone (or ester) with a thioamide.[12] To use our starting material, it must first be converted to an activated electrophile, such as ethyl 2-bromo-2-ethoxyacetate.
Mechanistic Rationale
The synthesis is a two-step process. First, the sulfur atom of the thioamide performs a nucleophilic attack on the α-carbon bearing the halogen, displacing it in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ester. A final dehydration step yields the aromatic thiazole ring.[12]
Step 1: Preparation of Ethyl 2-bromo-2-ethoxyacetate (Not detailed here, requires separate synthesis)
Experimental Protocol: Synthesis of Ethyl 2-Amino-thiazole-4-carboxylate
-
Materials: Ethyl 2-bromo-2-ethoxyacetate (1.0 eq, prepared separately), Thiourea (1.0 eq), Ethanol.
-
Setup: Dissolve the thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition: Add the ethyl 2-bromo-2-ethoxyacetate to the solution.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture. The product, often an HBr salt, may precipitate. If not, concentrate the solvent under reduced pressure.
-
Neutralization & Purification: Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the free base of the thiazole.[12] Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Conclusion
This compound is a highly valuable, stable, and easy-to-handle reagent for introducing the ethyl glyoxylate moiety into complex molecules. Its application in established synthetic routes like the Van Leusen, Radziszewski, and Hantzsch syntheses provides reliable and efficient access to a wide array of oxazoles, imidazoles, and thiazoles. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in drug discovery and organic synthesis, enabling the streamlined construction of these vital heterocyclic scaffolds.
References
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Organic Syntheses. Ethyl Diethoxyacetate. Available at: [Link]
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Organic Syntheses. Ethoxyacetic acid and ethyl ethoxyacetate. Available at: [Link]
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PubChem, National Institutes of Health. This compound. Available at: [Link]
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ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Available at: [Link]
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Thieme. Science of Synthesis, 11.12.1 Synthesis by Ring-Closure Reactions. Available at: [Link]
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MDPI. Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. Available at: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. Available at: [Link]
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Application Notes: The Strategic Use of Ethyl 2-ethoxy-2-hydroxyacetate in Pharmaceutical Intermediate Synthesis
Abstract
Ethyl 2-ethoxy-2-hydroxyacetate, also known as ethyl glyoxylate ethyl hemiacetal, serves as a cornerstone reagent in modern pharmaceutical synthesis. Its unique stability as a precursor to the highly reactive ethyl glyoxylate makes it an invaluable tool for introducing the α-hydroxy ester moiety, a prevalent structural motif in a multitude of bioactive molecules and complex pharmaceutical intermediates. This guide provides an in-depth exploration of its applications, focusing on the causality behind its synthetic utility, detailed protocols for key transformations, and best practices for its handling and implementation in a research and development setting.
Introduction: The Hemiacetal Advantage
In the landscape of C2 synthons, ethyl glyoxylate is a potent electrophile, ideal for constructing α-hydroxy ester frameworks. However, its monomeric form is notoriously reactive, prone to polymerization and hydration, which complicates its storage and handling.[1] this compound (CAS: 49653-17-0) elegantly circumvents these issues.[2][3][4] As the ethyl hemiacetal of ethyl glyoxylate, it masks the reactive aldehyde functionality, rendering it a stable, distillable, and easily handled liquid.[5][6] This stability is not a permanent deactivation; under appropriate catalytic or thermal conditions, the hemiacetal readily equilibrates to generate the reactive glyoxylate monomer in situ, allowing for controlled and efficient transformations.
This "release-on-demand" characteristic is the linchpin of its utility, providing chemists with a reliable method to perform glyoxylate-based reactions without the challenges of handling the neat aldehyde. Its application is particularly prominent in asymmetric synthesis, where precise control over reactive species is paramount for achieving high enantioselectivity.[7][8]
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 49653-17-0 | [2][9] |
| Molecular Formula | C₆H₁₂O₄ | [2][9] |
| Molecular Weight | 148.16 g/mol | [2][9] |
| Appearance | Colorless Oil | [4] |
| Synonyms | Ethyl glyoxylate ethyl hemiacetal, Ethyl ethoxyhydroxyacetate | [2][4] |
Core Synthetic Applications & Mechanistic Rationale
The primary role of this compound is to act as a glyoxylate equivalent in carbon-carbon bond-forming reactions. This enables the direct installation of a versatile hydroxy-ester functional group, a key stepping stone towards more complex molecular architectures found in natural products and APIs.[10][11]
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for C-C bond formation. Using this compound as the electrophile with ketone or aldehyde nucleophiles provides direct access to β-hydroxy-α-keto esters, which are polyfunctional and synthetically valuable building blocks. The true power of this transformation is unleashed in the context of organocatalysis.
Causality: Chiral amine catalysts, such as diarylprolinol silyl ethers, generate a nucleophilic enamine intermediate from a donor ketone or aldehyde.[1] The hemiacetal, in the presence of the catalyst, generates a low concentration of the ethyl glyoxylate electrophile. The catalyst's chiral environment then directs the facial attack of the enamine onto the glyoxylate, establishing a new stereocenter with high fidelity. The hydroxyl group on some prolinol catalysts can activate the glyoxylate through hydrogen bonding, further enhancing reactivity and stereocontrol.[1] This reaction is a highly efficient route to enantioenriched 2-hydroxy-4-keto-alkanoic esters.[6][12]
Figure 1: Conceptual workflow of an organocatalyzed asymmetric aldol reaction.
Asymmetric Ene Reactions
The glyoxylate-ene reaction is another powerful transformation for creating chiral α-hydroxy esters. In this reaction, an alkene with an allylic hydrogen (the "ene") reacts with the glyoxylate (the "enophile").
Causality: The reaction is typically promoted by a chiral Lewis acid catalyst, often a copper(II) or scandium(III) complex with a chiral ligand. The Lewis acid coordinates to the carbonyl oxygen of the in situ generated ethyl glyoxylate, lowering its LUMO and activating it towards nucleophilic attack by the ene component. The chiral ligands bound to the metal center create a defined steric environment, forcing the ene to approach from a specific trajectory, thereby inducing high enantioselectivity in the resulting α-hydroxy-β,γ-unsaturated ester product.
Figure 2: Logical flow of a Lewis acid-catalyzed asymmetric ene reaction.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a representative organocatalyzed asymmetric aldol reaction between cyclohexanone and this compound.
Objective: To synthesize ethyl (R)-2-hydroxy-2-((S)-2-oxocyclohexyl)acetate with high diastereoselectivity and enantioselectivity.
Materials and Reagents:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
This compound (≥95%)
-
Cyclohexanone (Distilled prior to use)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate, ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Stir plate
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 20 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF, 2.0 mL) and stir until the catalyst is fully dissolved.
-
Add cyclohexanone (1.0 mmol, 2.0 equiv), followed by deionized water (0.5 mmol, 1.0 equiv).
-
-
Initiation of Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (0.5 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.
-
Allow the reaction to stir at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to isolate the pure aldol product.
-
-
Characterization:
-
Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.
-
Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Safety and Handling
This compound is classified as a dangerous good for transport and requires careful handling.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[13][14]
-
Ventilation: Use in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly sealed container.[15]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation and prevent entry into drains.[16]
Conclusion
This compound is a highly effective and practical reagent for the synthesis of pharmaceutical intermediates. Its role as a stable, manageable equivalent of ethyl glyoxylate enables a wide range of powerful C-C bond-forming reactions, particularly in the realm of asymmetric catalysis. By understanding the mechanistic principles that govern its reactivity, researchers can strategically employ this building block to construct complex, enantioenriched molecules, accelerating the pace of drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for its successful implementation in the laboratory.
References
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Organic Syntheses Procedure. Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses. Available from: [Link]
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PubChem. This compound | C6H12O4 | CID 95630. National Institutes of Health. Available from: [Link]
- Google Patents. JPH06321866A - Production of ethyl glyoxylate.
-
Organic Syntheses Procedure. 2. Organic Syntheses. Available from: [Link]
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
The Royal Society of Chemistry. Table of contents. The Royal Society of Chemistry. Available from: [Link]
- Google Patents. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
ResearchGate. The condensation of ketones and the ethyl hemiacetal of ethyl glyoxylate. Available from: [Link]
- Google Patents. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Available from: [Link]
-
ResearchGate. (PDF) Catalytic Asymmetric Synthesis, Third Edition. Available from: [Link]
-
ResearchGate. The synthesis of enantioenriched alpha-hydroxy esters. Available from: [Link]
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-
Wiley. CATALYTIC ASYMMETRIC SYNTHESIS. Available from: [Link]
-
ResearchGate. Glyoxylic acid versus ethyl glyoxylate for the aqueous enantioselective synthesis of alpha-hydroxy-gamma-keto acids and esters by N-Tosyl-(Sa)-binam-L-prolinamide organocatalyzed aldol reaction. Available from: [Link]
-
ACS Publications. Polymeric Ethyl Glyoxylate in an Asymmetric Aldol Reaction Catalyzed by Diarylprolinol. Organic Letters. Available from: [Link]
-
NJ.gov. Common Name: 2-ETHOXYETHYLACETATE HAZARD SUMMARY. Available from: [Link]
- Google Patents. US4351951A - Process for making glyoxylate hemiacetals.
-
International Chemical Safety Cards (ICSCs). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Available from: [Link]
-
Purdue Chemistry. The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. Available from: [Link]
-
ResearchGate. Known ethyl glyoxylate‐based syntheses of 2,4‐dihydroxy carboxylic acid precursors. Available from: [Link]
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Application Notes and Protocols: Diastereoselective Reactions Involving Ethyl 2-Ethoxy-2-Hydroxyacetate
Introduction: The Strategic Value of Ethyl 2-Ethoxy-2-Hydroxyacetate in Asymmetric Synthesis
This compound, the ethyl hemiacetal of ethyl glyoxylate, is a versatile and highly valuable C4 building block in modern organic synthesis. Its utility lies in its latent electrophilicity; under appropriate catalytic conditions, it serves as a stable precursor to the highly reactive ethyl glyoxylate. This pro-electrophile strategy allows for controlled participation in a variety of carbon-carbon bond-forming reactions. The presence of an α-alkoxy group is of paramount importance as it provides a handle for stereochemical control, enabling the development of highly diastereoselective transformations. This guide provides an in-depth exploration of key diastereoselective reactions involving this reagent, offering both mechanistic insights and field-proven protocols for researchers in pharmaceuticals and fine chemical synthesis.
The core principle underpinning the diastereoselective reactions of ethyl glyoxylate derivatives is the strategic exploitation of steric and electronic effects in the transition state. By carefully selecting catalysts—be they Lewis acids, organocatalysts, or chiral auxiliaries—and optimizing reaction conditions, chemists can effectively dictate the facial selectivity of nucleophilic attack on the transiently formed glyoxylate aldehyde.
Diastereoselective Aldol Additions: Crafting Chiral Architectures
The aldol reaction of ethyl glyoxylate is a powerful method for constructing complex polyketide fragments and other chiral molecules bearing β-hydroxy-α-keto ester motifs. The stereochemical outcome of this reaction can be judiciously controlled through organocatalysis, offering a metal-free and environmentally benign approach.
Mechanistic Insight: The Role of Enamine Catalysis
A prominent and highly successful approach involves the use of diarylprolinol organocatalysts. The reaction proceeds through an enamine intermediate formed between the catalyst and a donor aldehyde. This enamine then attacks the ethyl glyoxylate, which is activated by a hydrogen bond from the hydroxyl group of the catalyst. This dual activation model accounts for the high stereoselectivity observed.[1] The transition state assembly directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
A noteworthy feature of this methodology is its tolerance for the commercially available polymeric form of ethyl glyoxylate, which can often be used directly without prior depolymerization.[1] This simplifies the experimental procedure and enhances the practicality of the method.
Experimental Protocol: Diarylprolinol-Catalyzed Asymmetric Aldol Reaction
This protocol details the direct, enantioselective aldol reaction of polymeric ethyl glyoxylate with an aldehyde, catalyzed by a diarylprolinol derivative.[1][2]
Materials:
-
Diaryprolinol catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)
-
Aldehyde (e.g., propanal)
-
Ethyl glyoxylate (polymeric, ~50% in toluene)
-
Acetonitrile (CH3CN)
-
Water (deionized)
-
Standard workup and purification reagents (e.g., saturated aq. NH4Cl, ethyl acetate, brine, anhydrous MgSO4, silica gel)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the diarylprolinol catalyst (0.1 mmol, 10 mol%).
-
Add acetonitrile (1.0 mL) and deionized water (54 µL, 3 equiv. relative to ethyl glyoxylate).
-
Add the aldehyde (1.5 mmol, 1.5 equiv.).
-
Initiate stirring and then add the ethyl glyoxylate solution (1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy-α-keto ester.
Data Presentation: Performance of Diarylprolinol Catalysts
| Catalyst | Aldehyde/Ketone | Solvent | Temp. (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| Diarylprolinol | Propanal | CH3CN/H2O | RT | High | >95:5 | 92 |
| Diarylprolinol | Various aldehydes | CH3CN/H2O | RT | 61-High | >95:5 | 88-95 |
Data sourced from a comparative guide on the stereoselective reactions of ethyl glyoxylate.[2]
Caption: Workflow for the Diarylprolinol-Catalyzed Aldol Reaction.
Diastereoselective Ene Reactions: Atom-Economical C-C Bond Formation
The carbonyl-ene reaction of ethyl glyoxylate with alkenes is a highly atom-economical method for synthesizing chiral homoallylic alcohols. The diastereoselectivity of this reaction can be effectively controlled using chiral Lewis acid catalysts.
Mechanistic Considerations: Lewis Acid Catalysis and Transition State Geometry
Chiral Lewis acids, such as those derived from titanium-BINOL or indium-PyBox complexes, coordinate to the carbonyl oxygen of ethyl glyoxylate, lowering its LUMO and activating it for nucleophilic attack by the alkene. The chiral ligand environment around the metal center dictates the facial approach of the alkene, leading to high levels of enantioselectivity.
For trisubstituted alkenes, the geometry of the double bond can have a profound impact on reactivity and stereoselectivity. For instance, in In(III)-PyBox catalyzed reactions, only alkene isomers with a proton β-cis to the substituent are observed to react, suggesting a highly ordered, endo-type transition state.[3]
Caption: Simplified Mechanism of a Lewis Acid-Catalyzed Carbonyl-Ene Reaction.
Experimental Protocol: In(III)-PyBox Catalyzed Glyoxylate-Ene Reaction
This protocol is adapted from studies on the highly enantioselective and anti-diastereoselective intermolecular glyoxylate-ene reaction.[3]
Materials:
-
Indium(III) chloride (InCl3)
-
Silver hexafluoroantimonate (AgSbF6)
-
Chiral PyBox ligand (e.g., (S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine)
-
Trisubstituted alkene
-
Ethyl glyoxylate (freshly distilled)
-
1,2-Dichloroethane (DCE)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine InCl3 (10 mol%) and AgSbF6 (10 mol%).
-
Add dry DCE and stir the suspension at room temperature for 30 minutes.
-
Add the PyBox ligand (12 mol%) and continue stirring for another 1 hour to form the active catalyst.
-
Add activated 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., room temperature or as optimized).
-
Add the trisubstituted alkene (1.2 equiv.).
-
Add freshly distilled ethyl glyoxylate (1.0 equiv.) dropwise.
-
Stir the reaction until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Filter through a pad of Celite and extract the filtrate with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Catalyst Performance in Ene Reactions
| Catalyst System | Alkene | Solvent | Temp. (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| InCl3/AgSbF6/PyBox | Trisubstituted Alkenes | DCE | RT | High | High (anti) | High |
| Ti(OiPr)4/BINOL | α-Methylstyrene | CH2Cl2 | -20 | High | - | High |
| Cr(III)-salen | 1,2-Disubstituted Alkenes | - | - | High | - | High |
Data compiled from various sources on Lewis acid-catalyzed ene reactions.[2][3]
Chelation Control in Nucleophilic Additions
The α-ethoxy group in this compound can act as a chelating moiety in the presence of suitable Lewis acids. This chelation can rigidly orient the molecule in the transition state, leading to predictable and high diastereoselectivity in nucleophilic addition reactions. This principle is a cornerstone of stereocontrol in additions to α-alkoxy carbonyl compounds.[4][5]
The Cram Chelation Model
When a Lewis acidic metal can coordinate to both the carbonyl oxygen and the α-alkoxy oxygen, a rigid five-membered chelate ring is formed. This conformation locks the substrate, and the nucleophile will preferentially attack from the less sterically hindered face, which is typically opposite to the larger substituent on the α-carbon. This leads to the formation of the syn diastereomer.[4]
Caption: Principle of Diastereoselectivity via the Cram Chelation Model.
This chelation-controlled strategy is broadly applicable to the addition of various nucleophiles, including organometallics (Grignard reagents, organozincs) and enolates, providing reliable access to specific diastereomers of α,β-dihydroxy esters and related structures.
Conclusion and Future Outlook
This compound, as a stable and versatile precursor to ethyl glyoxylate, is a powerful tool in the arsenal of the synthetic chemist. The diastereoselective reactions highlighted in this guide—aldol additions and ene reactions—demonstrate how careful selection of catalytic systems can translate the inherent structural features of this reagent into precise stereochemical control. The principles of enamine catalysis and Lewis acid-mediated chelation provide a rational framework for predicting and optimizing these transformations. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the strategic application of reactions involving this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
- Production of ethyl glyoxylate.
-
Zhang, X., Wang, M., Ding, R., Xu, Y. H., & Loh, T. P. (2015). Highly Enantioselective and Anti-Diastereoselective Catalytic Intermolecular Glyoxylate-Ene Reactions: Effect of the Geometrical Isomers of Alkenes. Organic Letters, 17(11), 2736–2739. [Link]
-
Terada, M., Soga, K., & Momiyama, N. (2008). Enantioselective Activation of Aldehydes by Chiral Phosphoric Acid Catalysts in Aza-Ene Type Reaction of Glyoxylate with Enecarbamates. Angewandte Chemie International Edition, 47(24), 4122-4125. [Link]
-
Krishnamurthy, S., & Brown, H. C. (1976). Exploratory experiments on the chemistry of the “glyoxylate scenario”: formation of ketosugars from dihydroxyfumarate. Journal of the American Chemical Society, 134(4), 1185-1193. [Link]
-
Glyoxylic Acid versus Ethyl Glyoxylate for the Aqueous Enantioselective Synthesis of α-Hydroxy-γ-Keto Acids and Esters by the N-Tosyl-(S a)-binam-l-prolinamide-Organocatalyzed Aldol Reaction. ResearchGate. [Link]
-
Hayashi, Y., Aratake, S., Okano, T., & Chauhan, P. (2010). Polymeric Ethyl Glyoxylate in an Asymmetric Aldol Reaction Catalyzed by Diarylprolinol. Organic Letters, 12(15), 3452–3455. [Link]
-
Zimmerman Traxler Model. Andrew G Myers Research Group, Harvard University. [Link]
-
Theoretical Studies on Chelation-Controlled Carbonyl Addition. Me2Mg Addition to .alpha.- and .beta.-Alkoxy Ketones and Aldehydes. Journal of the American Chemical Society. [Link]
-
Diastereoselective synthesis of γ-lactones through reaction of enediolates with α,β-unsaturated sulfoxonium salts. PubMed. [Link]
-
Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. ResearchGate. [Link]
-
Zimmerman-Traxler Model. OpenOChem Learn. [Link]
-
Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. National Institutes of Health. [Link]
-
Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Semantic Scholar. [Link]
-
Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. University of Leeds. [Link]
-
Spoering, R. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]
-
Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. PubMed. [Link]
-
Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products. Thieme Chemistry. [Link]
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]
-
Development of a 2-Aza-Cope-[3+2] Dipolar Cycloaddition Strategy for the Synthesis of Quaternary Proline Scaffolds. PubMed Central. [Link]
-
The aldol reaction. Chemistry LibreTexts. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Diastereoselective peroxidation of derivatives of Baylis-Hillman adducts. PubMed. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Enantioselective and Anti-Diastereoselective Catalytic Intermolecular Glyoxylate-Ene Reactions: Effect of the Geometrical Isomers of Alkenes [organic-chemistry.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape: A Guide to Protecting Group Strategies for Ethyl 2-ethoxy-2-hydroxyacetate
For the modern researcher in synthetic chemistry and drug development, mastering the selective transformation of multifunctional molecules is paramount. Ethyl 2-ethoxy-2-hydroxyacetate, a versatile building block, presents a unique synthetic challenge due to its trifunctional nature, incorporating an ester, a hydroxyl group, and a hemiacetal. This guide provides an in-depth exploration of protecting group strategies tailored for this valuable reagent, offering both theoretical grounding and practical, field-proven protocols to enable its effective utilization in complex synthetic pathways.
The Chemical Trinity of this compound: A Reactivity Overview
This compound, also known as ethyl glyoxylate ethyl hemiacetal, possesses three distinct functional groups, each with its own reactivity profile.[1] Understanding the interplay of these groups is crucial for devising successful synthetic strategies.
-
The Ester: The ethyl ester is susceptible to nucleophilic attack, particularly by strong nucleophiles like Grignard reagents or organolithiums, and can be reduced by powerful reducing agents such as lithium aluminum hydride.[2]
-
The Hydroxyl Group: The secondary hydroxyl group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and oxidation. Its presence can interfere with reactions targeting the ester or other parts of the molecule.
-
The Hemiacetal: The hemiacetal is a masked aldehyde and is sensitive to both acidic and basic conditions. In the presence of acid, it can revert to the highly reactive ethyl glyoxylate, while strong bases can deprotonate the hydroxyl group, influencing its reactivity.
This inherent reactivity necessitates the use of protecting groups to selectively mask one or more functional groups while transformations are carried out on another.[3][4] The choice of protecting group is dictated by the specific reaction conditions to be employed in the subsequent steps.
Strategic Protection of the Hydroxyl Group
The protection of the hydroxyl group is often the first consideration when planning a synthesis using this compound, especially when the ester functionality is the target for modification.[5] The most common and effective strategies involve the formation of silyl ethers or benzyl ethers due to their ease of installation, stability under a range of conditions, and selective removal.[6][7]
Silyl Ethers: A Versatile and Removable Shield
Silyl ethers are a popular choice for protecting alcohols due to their straightforward formation and tunable stability.[5] The sterically hindered tert-butyldimethylsilyl (TBS) group is particularly useful as it is stable to a wide range of non-acidic reagents.
Diagram: Silyl Ether Protection and Deprotection
Caption: Silyl ether protection/deprotection workflow.
Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is adapted from standard procedures for the silylation of secondary alcohols.[5]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add TBSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 2-ethoxy-2-(tert-butyldimethylsilyloxy)acetate.
Protocol 2: Deprotection of the TBS Ether
The removal of the TBS group can be achieved under acidic conditions or, more commonly, using a fluoride source.[8][9]
Materials:
-
Ethyl 2-ethoxy-2-(tert-butyldimethylsilyloxy)acetate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Alternatively: Acetic acid and water
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure (using TBAF):
-
Dissolve the TBS-protected compound (1.0 eq) in THF.
-
Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by flash chromatography if necessary.
Benzyl Ethers: Robust Protection with Orthogonal Deprotection Options
Benzyl ethers offer a robust alternative to silyl ethers, being stable to a wider range of acidic and basic conditions.[6] Deprotection is typically achieved by catalytic hydrogenolysis, a mild method that is often orthogonal to the removal of many other protecting groups.[10]
Diagram: Benzyl Ether Protection and Deprotection
Caption: Benzyl ether protection/deprotection workflow.
Protocol 3: Protection of the Hydroxyl Group as a Benzyl (Bn) Ether
This protocol utilizes the Williamson ether synthesis.[6]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of the Benzyl Ether
Catalytic hydrogenolysis is the most common method for benzyl ether cleavage.[10]
Materials:
-
Ethyl 2-(benzyloxy)-2-ethoxyacetate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in ethanol or ethyl acetate.
-
Add Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Navigating Ester Group Transformations
When the hydroxyl group needs to be preserved during a reaction at the ester, for instance, a reduction to the corresponding alcohol, the hydroxyl group must be protected.
Scenario: Reduction of the Ester in the Presence of a Protected Hydroxyl Group
With the hydroxyl group protected as a TBS or Bn ether, the ester can be selectively reduced using a strong hydride reagent like lithium aluminum hydride (LiAlH₄).
Diagram: Selective Ester Reduction Workflow
Caption: Workflow for selective ester reduction.
Orthogonal Protecting Group Strategies: The Key to Complex Syntheses
In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protecting group strategy, where each protecting group is removed by a specific set of reagents that do not affect the others.[11]
For this compound, a silyl ether for the hydroxyl group and a standard ethyl ester represent a simple orthogonal set. The silyl group can be removed under acidic or fluoride-mediated conditions, which will not affect the ethyl ester. Conversely, the ester can be saponified under basic conditions, leaving the silyl ether untouched. A benzyl ether for the hydroxyl group also provides an orthogonal pair with the ethyl ester, as the benzyl group is stable to the basic conditions used for ester hydrolysis and the ester is stable to the neutral conditions of hydrogenolysis.
Table 1: Orthogonal Protecting Group Compatibility
| Protecting Group (on OH) | Deprotection Condition | Stability of Ethyl Ester |
| TBS (tert-Butyldimethylsilyl) | TBAF in THF | Stable |
| TBS (tert-Butyldimethylsilyl) | Acetic Acid/Water | Stable |
| Bn (Benzyl) | H₂, Pd/C | Stable |
Conclusion
The successful application of this compound in organic synthesis hinges on a well-defined protecting group strategy. By carefully selecting from a toolkit of protecting groups, such as silyl and benzyl ethers for the hydroxyl group, chemists can unlock the full synthetic potential of this versatile building block. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their synthetic endeavors, paving the way for the efficient construction of complex molecules in pharmaceutical and materials science research.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 24, 2026, from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 24, 2026, from [Link]
- Oriyama, T., & Gabi, M. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 24, 2026, from [Link]
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (2001). β-Amino-α-hydroxy Esters by Asymmetric Hydroxylation ofhomo-β-Amino Acid Esters.
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023, December 29). Protecting group. Retrieved January 24, 2026, from [Link]
Sources
- 1. This compound | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common impurities in commercial Ethyl 2-ethoxy-2-hydroxyacetate
Welcome to the technical support center for Ethyl 2-ethoxy-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. We will delve into the typical impurity profile of commercial-grade this compound, provide troubleshooting guidance for common experimental issues, and offer detailed protocols for purity assessment.
Understanding the Reagent: A Hemiacetal Structure
This compound, also known as ethyl glyoxylate ethyl hemiacetal, is a valuable building block in organic synthesis. Its reactivity is centered around the hemiacetal functional group, which is in equilibrium with its corresponding aldehyde, ethyl glyoxylate, and ethanol. This equilibrium is a critical factor to consider, as it influences both the reagent's stability and its reactivity profile. The presence of impurities can significantly impact this equilibrium and lead to unexpected outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What are the potential causes related to the reagent's quality?
Low yields can often be attributed to the purity of your this compound. Several common impurities can interfere with your reaction:
-
Water: Moisture can hydrolyze the hemiacetal, shifting the equilibrium towards the less reactive ethyl glyoxylate hydrate and ethanol. This reduces the concentration of the active aldehyde form required for many reactions.
-
Acidic Impurities: Traces of acids, such as monochloroacetic acid or trichloroacetic acid (potential carryovers from certain synthetic routes), can catalyze the decomposition of the hemiacetal or promote unwanted side reactions.
-
Ethyl Glyoxylate Dimers/Polymers: Ethyl glyoxylate is prone to self-condensation, especially during prolonged storage or in the presence of impurities.[1] These higher molecular weight species are generally less reactive and can complicate purification.
-
Ethanol: While a component of the equilibrium, excess ethanol can dilute the active reagent and may act as a competing nucleophile in some reactions.
Q2: I am observing unexpected byproducts in my reaction. Could impurities in the this compound be the culprit?
Absolutely. The following impurities can lead to the formation of unforeseen byproducts:
-
Ethyl Formate: Often present as a byproduct from the synthesis of ethyl glyoxylate, ethyl formate can participate in side reactions, particularly under basic conditions.
-
Ethyl Diethoxyacetate: This fully protected acetal is generally less reactive than the hemiacetal but can undergo reactions under specific conditions, leading to unexpected products.
-
Starting Material Residues: If the synthesis of ethyl glyoxylate involved dichloroacetic acid, residual amounts of this and related chlorinated compounds could be present and react with your substrates or reagents.
Q3: How should I properly store commercial this compound to maintain its quality?
To minimize degradation and the formation of impurities, it is recommended to store this compound under the following conditions:
-
Temperature: Store in a refrigerator (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and air.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when using this compound.
Issue 1: Inconsistent Reaction Rates or Stalled Reactions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of the hemiacetal due to water contamination. | Analyze the reagent for water content using Karl Fischer titration. | Use freshly opened reagent or dry the reagent over molecular sieves (3Å or 4Å) prior to use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
| Presence of inhibitory impurities. | Perform a purity analysis of the reagent using GC-MS or HPLC to identify potential inhibitors. | Purify the reagent by distillation under reduced pressure. |
Issue 2: Formation of a Tar-like or Polymeric Substance
| Potential Cause | Diagnostic Check | Recommended Solution |
| Polymerization of ethyl glyoxylate. | Observe the physical appearance of the reagent; a viscous or syrupy consistency suggests polymerization. | Use freshly opened or distilled reagent. Avoid prolonged storage after opening the container. Consider using a stabilized solution if available from the supplier. |
| Reaction conditions are too harsh (e.g., high temperature, strong acid/base). | Review your reaction protocol. | Optimize reaction conditions by lowering the temperature or using a milder catalyst. |
Analytical Protocols for Purity Assessment
Verifying the purity of your this compound is crucial for reproducible results. Below are starting points for developing your analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
Table 1: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Expected Elution Order of Potential Impurities:
-
Ethanol
-
Ethyl Formate
-
Ethyl Acetate (if used as a solvent)
-
This compound
-
Ethyl Diethoxyacetate
-
Monochloroacetic acid derivatives (if present and derivatized)
-
Trichloroacetic acid derivatives (if present and derivatized)
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for analyzing less volatile impurities and for quantifying the main component.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Visualizing Impurity Formation Pathways
The following diagrams illustrate the potential origins of common impurities.
Caption: Origin of impurities in this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address issues in your experiments.
Caption: A systematic approach to troubleshooting reactions.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Shimadzu. Trace level quantitation of Ethylene Oxide (EtO) and 2-Chloroethanol (2-CE) in sesame seeds by using various GC-MS/MS technologies. Shimadzu. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 2022, 65(2), 225-231. [Link]
Sources
Technical Support Center: Purification of Ethyl 2-ethoxy-2-hydroxyacetate
Welcome to the technical support resource for Ethyl 2-ethoxy-2-hydroxyacetate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile reagent. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and analysis of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
This compound (CAS No. 49653-17-0) is the ethyl hemiacetal of ethyl glyoxylate.[1][2] It is a key intermediate in various organic syntheses. Understanding its physical properties is critical for designing effective purification protocols, particularly distillation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄ | [3][4] |
| Molecular Weight | 148.16 g/mol | [3][4] |
| Appearance | Colourless Oil / Liquid | [5] |
| Boiling Point | 100-120°C (Oil Pump Vacuum) | [5] |
| Predicted Density | ~1.095 g/cm³ | [5] |
| Solubility | Soluble in Chloroform, Ethanol, Methanol | [5] |
Q2: What are the common impurities found in crude this compound?
Impurities typically arise from the synthetic route. A common synthesis involves the reaction of ethyl glyoxylate with ethanol. Therefore, impurities often include:
-
Ethyl Glyoxylate: The starting material. It is highly reactive and prone to polymerization.[6][7]
-
Ethanol: Used as a reagent and can be carried through the workup.
-
Ethyl diethoxyacetate: The full acetal, formed by the reaction of the hemiacetal with another molecule of ethanol.[1] Its boiling point is relatively close to the product, which can complicate purification by distillation.
-
Water: Can lead to hydrolysis of the ester or hemiacetal.
-
Polymeric byproducts: Ethyl glyoxylate can polymerize, forming polyacetal structures that may be present as non-volatile residues.[6]
Q3: What are the recommended storage conditions for this compound?
Due to its susceptibility to hydrolysis and potential for equilibration with its aldehyde form, proper storage is crucial.
-
Temperature: Store in a refrigerator or freezer (-20°C is often recommended for long-term stability).[8]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress.
-
Container: Use a tightly sealed container. For frequent use, storing it as a solution in an anhydrous solvent (e.g., dichloromethane) can also help maintain stability.[6]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques provides the most comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for separating volatile impurities like residual ethanol, ethyl glyoxylate, and ethyl diethoxyacetate. It provides a quantitative measure of purity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals do not overlap significantly with the product's signals.
-
Karl Fischer Titration: The most accurate method for determining water content, which is a critical impurity.
Part 2: Troubleshooting and Purification Protocols
This section provides solutions to specific problems encountered during the purification process, with detailed protocols and the scientific rationale behind each step.
Problem 1: My yield is very low after vacuum distillation.
Causality: Low yield during distillation is often due to thermal decomposition. Although vacuum distillation lowers the boiling point, the compound can still be sensitive to prolonged heating. Another cause is the presence of acidic or basic impurities that can catalyze decomposition or reverse the hemiacetal formation.
Solutions:
-
Optimize Vacuum and Temperature: Use the highest vacuum your system can safely achieve to minimize the distillation temperature. A temperature below 120°C is ideal.[5]
-
Neutralize Trace Acids: Before distillation, add a small amount of a mild, non-volatile base like calcium carbonate or potassium carbonate and stir. This neutralizes any trace acidity that could catalyze decomposition.[1]
-
Minimize Heating Time: Use an appropriately sized flask and a heating mantle that ensures rapid and even heating. Do not leave the material at high temperatures for longer than necessary.
Problem 2: The distilled product is yellow and/or a significant non-volatile residue remains in the distillation flask.
Causality: A yellow color and a tar-like residue are classic signs of polymerization and decomposition. This is often initiated by impurities or excessive heat, where the hemiacetal can revert to the highly reactive ethyl glyoxylate aldehyde, which then polymerizes.[6]
Solutions:
-
Pre-treatment with a Drying Agent: Some residual starting material may be in a polymeric form. Distilling over a mild drying agent like phosphorus pentoxide (P₂O₅) can help "crack" the polymer back to the monomeric form, which can then distill.[6] This should be done with caution as P₂O₅ is highly reactive.
-
Use an Inert Solvent: For particularly stubborn purifications, performing the distillation in the presence of a high-boiling, inert solvent can help suppress polymerization by keeping the concentration of the reactive aldehyde low.
Workflow Diagram: Purification Strategy Decision Tree
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial purity of the crude product.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 49653-17-0 [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. CN102183592B - Method for measuring ethoxy content of ethyl cellulose by using headspace gas chromatography - Google Patents [patents.google.com]
How to remove water from Ethyl 2-ethoxy-2-hydroxyacetate reaction mixtures
A Senior Application Scientist's Guide to Water Removal in Reaction Mixtures
Welcome to the technical support center for handling Ethyl 2-ethoxy-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to water contamination in the synthesis and purification of this valuable chemical intermediate. As a hemiacetal and an ester, this compound is susceptible to hydrolysis, making effective water removal a critical factor for achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low, and what are the likely impurities?
A1: Low yields are often a direct consequence of water in the reaction or workup stages. The primary vulnerability of this compound is its susceptibility to hydrolysis.[1][2] The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the ester bond to form ethoxyhydroxyacetic acid and ethanol, or the breakdown of the hemiacetal. Furthermore, ethyl glyoxylate, a potential precursor and decomposition product, is known to polymerize in the presence of water, leading to the formation of intractable polymeric byproducts.[3][4] Common impurities therefore include starting materials, hydrolysis products, and polymers.
Q2: What are the tell-tale signs of water contamination in my organic phase?
A2: Visual inspection can often provide the first clues. A cloudy or hazy appearance in a typically clear organic solvent like ethyl acetate or dichloromethane is a strong indicator of dispersed water. During an extractive workup, the formation of a persistent emulsion at the aqueous-organic interface also suggests the presence of compounds that are stabilizing the mixture, which can be exacerbated by water. Analytically, ¹H NMR spectra may show a broad peak for the hydroxyl proton, and in severe cases, the presence of excess water can lead to overall poor resolution of your spectra.
Q3: Can I use any standard drying agent to remove water from my reaction mixture?
A3: While many drying agents are available, the choice is not arbitrary. The compatibility of the drying agent with your product is paramount. For this compound, which is a neutral to slightly acidic compound, common neutral or mildly basic drying agents are suitable. Strongly basic drying agents like calcium hydride (CaH₂) or potassium hydroxide (KOH) should be avoided as they can catalyze the hydrolysis of the ester. Similarly, highly acidic drying agents are not recommended. The most commonly used and effective drying agents for this purpose are anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄).[5][6]
Q4: When should I consider azeotropic distillation over chemical drying agents?
A4: Azeotropic distillation is particularly advantageous in several scenarios:
-
Large-Scale Reactions: On a larger scale, the quantity of drying agent required can be substantial, making filtration cumbersome and leading to product loss through adsorption. Azeotropic distillation is more scalable.
-
Very Low Water Content Required: For reactions that are extremely sensitive to moisture, azeotropic distillation can often achieve a lower final water content than treatment with a drying agent.
-
Water as a Reaction Byproduct: In reactions that produce water, such as some esterifications, azeotropic removal of water using a Dean-Stark apparatus can be performed concurrently with the reaction to drive the equilibrium towards the product.[7]
-
Water-Miscible Solvents: If your reaction is conducted in a water-miscible solvent, extractive workup is not feasible. In such cases, azeotropic distillation with an appropriate entrainer is the preferred method for water removal.
Q5: What are the best practices to prevent water from entering my reaction in the first place?
A5: Proactive prevention is always the best strategy.
-
Use flame-dried or oven-dried glassware.
-
Employ anhydrous solvents. If you are unsure of the water content of your solvent, it can be dried over activated molecular sieves.[8]
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is lengthy or involves heating.
-
Ensure all reagents are as anhydrous as possible. Some starting materials may be hygroscopic and should be handled accordingly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Significant Product Loss During Aqueous Workup
-
Probable Cause: The primary cause is hydrolysis of the product in the presence of bulk water during the washing steps.[1][2] The longer the contact time between the organic phase containing your product and the aqueous wash, the greater the potential for hydrolysis. This is particularly true if the aqueous phase is acidic or basic.
-
Solution: Optimized Extractive Workup
-
After quenching the reaction, extract the product into a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Perform any necessary aqueous washes (e.g., with sodium bicarbonate solution to neutralize acid, or dilute acid to remove basic impurities) as quickly as possible. Do not let the layers sit in the separatory funnel for extended periods.
-
Crucially, perform a final wash with saturated sodium chloride solution (brine).[5][9] Brine has a lower solubility for water than the organic solvent, and it helps to draw dissolved water out of the organic layer, a process driven by osmotic pressure.[9] This step removes the majority of the dissolved water before the addition of a chemical drying agent.
-
Separate the organic layer and proceed immediately to the drying step.
-
Problem 2: The Product Appears to Decompose Upon Distillation
-
Probable Cause: Thermal decomposition can occur during distillation if trace amounts of water and/or acid are still present. At elevated temperatures, these contaminants can catalyze both hydrolysis and polymerization of any ethyl glyoxylate that may be present.[3][4]
-
Solution: Thorough Drying and Neutralization Before Distillation
-
Ensure the organic phase is meticulously dried using an appropriate drying agent (see Problem 3 and the protocol below) before concentrating the solvent.
-
Consider adding a pinch of a non-volatile, mild base like anhydrous calcium carbonate or potassium carbonate to the distillation flask.[10] This will neutralize any residual acidity and help to prevent acid-catalyzed decomposition during heating.
-
Utilize vacuum distillation to lower the boiling point of the product, thereby reducing the thermal stress it is subjected to.
-
Problem 3: The Organic Layer Remains Cloudy After Adding a Drying Agent
-
Probable Cause: This indicates that the drying agent is either saturated or not effective enough. The reasons could be:
-
Insufficient Quantity: Not enough drying agent was added to absorb all the water.
-
Inefficient Agent: The chosen drying agent has a low capacity or works too slowly.
-
Insufficient Contact Time: The drying agent was not allowed enough time to work.[11]
-
-
Solution: Correct Use of an Appropriate Drying Agent
-
Choose the Right Agent: For routine drying of ethyl acetate or dichloromethane solutions of this compound, anhydrous magnesium sulfate (MgSO₄) is an excellent choice due to its high capacity and speed. Anhydrous sodium sulfate (Na₂SO₄) is also effective but works more slowly and has a lower capacity.[5][11]
-
Use an Adequate Amount: Add the drying agent in portions and swirl the flask. Initially, the drying agent will clump together as it absorbs water. Continue adding the agent until some of it remains free-flowing, indicating that all the water has been absorbed.
-
Allow Sufficient Time: While MgSO₄ works quickly (5-10 minutes), Na₂SO₄ may require 15-30 minutes of contact time with occasional swirling.[11]
-
Filter Properly: After the allotted time, filter the drying agent by gravity filtration or by decanting the solution to a new, dry flask.
-
Table 1: Comparison of Common Drying Agents for this compound Solutions
| Drying Agent | Chemical Formula | Capacity | Speed | Compatibility | Comments |
| Magnesium Sulfate | MgSO₄ | High | Fast | Excellent | Slightly acidic, but generally fine for this compound. Forms a fine powder that may require careful filtration.[5] |
| Sodium Sulfate | Na₂SO₄ | Moderate | Slow | Excellent | Neutral and easy to filter. Best for pre-drying or when longer contact time is acceptable.[5][11] |
| Calcium Chloride | CaCl₂ | High | Fast | Good | Can form complexes with alcohols and amines. Use with caution if such functional groups are present in other reagents.[6] |
| Potassium Carbonate | K₂CO₃ | Moderate | Moderate | Good | Basic drying agent. Useful for neutralizing trace acids but should be used with care to avoid base-catalyzed hydrolysis.[6] |
Problem 4: Water Removal from a Reaction in a Water-Miscible Solvent (e.g., Ethanol)
-
Probable Cause: The reaction solvent (e.g., ethanol, THF) is fully miscible with water, making extractive workup impossible.
-
Solution: Azeotropic Distillation Azeotropic distillation is a technique used to separate components that cannot be separated by simple distillation. It relies on the addition of an "entrainer," a substance that forms a minimum-boiling azeotrope with one of the components (in this case, water).[12] Toluene is an excellent entrainer for removing water. The toluene-water azeotrope boils at 85°C and carries the water over as it distills.[5]
-
Procedure:
-
Add toluene to your reaction mixture.
-
Set up a distillation apparatus equipped with a Dean-Stark trap.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
Upon cooling in the trap, the water (being denser than toluene) will separate and collect at the bottom, while the toluene will overflow and return to the distillation flask.
-
Continue the process until no more water collects in the trap.
-
Once complete, the toluene can be removed by distillation or under reduced pressure to yield the dried product.
-
-
Key Experimental Protocols
Protocol 1: Standard Extractive Workup and Drying with Magnesium Sulfate
-
Transfer the cooled reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, add a water-immiscible solvent like ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
An appropriate aqueous solution to remove catalysts or byproducts (e.g., 5% NaHCO₃ for acid removal).
-
Deionized water (1 x volume).
-
Saturated NaCl (brine) solution (1 x volume).[9]
-
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) in portions while swirling. Continue adding until some of the MgSO₄ remains as a free-flowing powder.
-
Allow the mixture to stand for 10-15 minutes with occasional swirling.
-
Remove the drying agent by gravity filtering the solution through a fluted filter paper into a clean, dry round-bottom flask.
-
Rinse the drying agent and filter paper with a small amount of fresh, dry solvent to recover any adsorbed product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Azeotropic Water Removal Using a Dean-Stark Apparatus
-
To the crude reaction mixture in a round-bottom flask, add an appropriate entrainer, such as toluene (typically 1-2 times the volume of the crude mixture).
-
Assemble a distillation apparatus with the flask, a Dean-Stark trap, and a reflux condenser.
-
Fill the Dean-Stark trap with toluene before starting.
-
Heat the flask to a gentle reflux. The condensed vapors will collect in the trap.
-
Water will form a lower layer in the trap and can be periodically drained. The upper toluene layer will return to the reaction flask.
-
Continue the distillation until no more water is observed collecting in the trap.
-
Cool the reaction flask. The product is now in a dry toluene solution. The toluene can be removed via rotary evaporation.
Visualizations
Decision-Making Workflow for Water Removal
This diagram outlines the logical steps to select the most appropriate water removal technique.
Caption: Workflow for azeotropic distillation.
References
-
Organic Syntheses. Ethyl Diethoxyacetate. Coll. Vol. 3, p.368 (1955); Vol. 28, p.54 (1948). [Link]
- Google Patents. Method for removing water from ethyl acetate and butanone mixed solvent. CN102432393A.
-
University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ResearchGate. How can water be eliminated/removed from the production of ethyl acetate?. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
Delloyd's Lab-Tech Chemistry Resource. Solvent Drying and Drying Agents. [Link]
- Google Patents.
- Google Patents. Synthesis method of 2, 2-ethoxyethanol. CN102115431A.
-
ResearchGate. My organic molecule is in the ethyl acetate, how to dry it before precipitating?. [Link]
-
Hep Journals. Azeotropic distillation process for methanol-ethyl acetate-water separation: design and control. [Link]
-
ACS Publications. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. [Link]
-
Wolfram Demonstrations Project. Separation of Acetic Acid from Water Using Ethyl Acetate Entrainer. [Link]
- Google Patents.
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
-
Wolfram Cloud. Separation of Acetic Acid from Water Using Ethyl Acetate Entrainer. [Link]
-
Wiley-VCH. Supporting Information for [Title of Paper - Note: Specific title not available from snippet]. [Link]
-
University of York, Chemistry Teaching Labs. Extractions vs Washes. [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. [Link]
- Google Patents. Method for removing water from ethyl acetate and butanone mixed solvent. CN102432393B.
-
ResearchGate. Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. [Link]
-
ResearchGate. Synthesis and Degradation of Poly(ethyl glyoxylate). [Link]
-
ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Sciencemadness Discussion Board - My organic molecule is in the ethyl acetate, how to dry it before precipitating? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102180790B - Method for removing water from ethyl acetate and butanone mixed solvent - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-ethoxy-2-hydroxyacetate
Welcome to the technical support center for Ethyl 2-ethoxy-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and handling of this versatile reagent. As a Senior Application Scientist with extensive experience in synthetic chemistry, I will provide not just protocols, but the rationale behind them to ensure your success.
Introduction to this compound
This compound, also known as the ethyl hemiacetal of ethyl glyoxylate, is a valuable C4 building block in organic synthesis. Its utility is derived from the masked aldehyde functionality, which can be revealed under specific conditions for subsequent reactions. However, the stability of this hemiacetal is a critical factor that is highly dependent on reaction and storage conditions. This guide will focus on optimizing the synthesis of this compound, with a particular emphasis on the crucial roles of temperature and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
The synthesis of this compound involves the nucleophilic addition of ethanol to the aldehyde group of ethyl glyoxylate. This is a reversible equilibrium reaction, as illustrated below.
Caption: Reversible formation of this compound.
To drive the equilibrium towards the product side, an excess of ethanol is typically used, which serves as both the reactant and the solvent.
Q2: My reaction yields are consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can often be attributed to several factors. Here’s a troubleshooting guide to address this common issue:
Troubleshooting Low Yields
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The hemiacetal formation is an equilibrium process. Insufficient reaction time or a non-optimal temperature can lead to a low conversion of the starting material. | Increase the reaction time. Ensure the temperature is maintained in the optimal range of 0-10°C to favor the hemiacetal formation without promoting side reactions. |
| Side Reactions | At elevated temperatures, ethyl glyoxylate can undergo side reactions such as dimerization or further reaction with ethanol to form the full acetal (ethyl 2,2-diethoxyacetate).[1] | Maintain a low reaction temperature (0-10°C). Monitor the reaction closely by TLC or NMR to avoid the formation of byproducts. |
| Decomposition of Product | The hemiacetal is thermally sensitive and can decompose back to the starting materials upon heating. This is particularly problematic during workup and purification. | Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. For purification, consider column chromatography at low temperatures if distillation is not feasible. |
| Water Contamination | Ethyl glyoxylate can exist as a hydrate, which may not readily react with ethanol. Water in the reaction mixture can also shift the equilibrium away from the hemiacetal. | Use anhydrous ethanol and ensure all glassware is thoroughly dried. If your ethyl glyoxylate is in its hydrate form, it may require a dehydration step prior to the reaction.[1] |
Q3: What is the optimal temperature for the synthesis of this compound?
Based on literature and empirical data, the optimal temperature for the synthesis of this compound is in the range of 0-10°C .
-
Below 0°C: The reaction rate may become impractically slow.
-
Above 10°C: The incidence of side reactions, such as dimerization and acetal formation, increases significantly, leading to a decrease in the yield and purity of the desired hemiacetal.[1]
A Japanese patent suggests that heating the hemiacetal can lead to these undesirable side reactions, reinforcing the need for low-temperature synthesis.[1]
Q4: What is the best solvent for this reaction?
Ethanol is the solvent of choice for the synthesis of this compound. This is because it serves a dual purpose:
-
Reactant: It is one of the starting materials for the hemiacetal formation.
-
Solvent: It provides the medium for the reaction to occur.
Using a large excess of ethanol helps to drive the reaction equilibrium towards the formation of the hemiacetal, in accordance with Le Châtelier's principle.
While other co-solvents could be considered, they would dilute the concentration of ethanol, potentially slowing down the reaction or shifting the equilibrium unfavorably. Therefore, for optimal results, anhydrous ethanol is highly recommended as the sole solvent.
Troubleshooting Guide
Problem 1: Formation of an unknown byproduct with a higher Rf value on TLC.
-
Possible Cause: This is likely the full acetal, ethyl 2,2-diethoxyacetate, which is less polar than the hemiacetal. This side product is favored at higher temperatures and longer reaction times.
-
Solution:
-
Temperature Control: Ensure your reaction temperature does not exceed 10°C. Use an ice bath to maintain a consistent temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Once the starting material is consumed and the desired product spot is at its maximum intensity, quench the reaction to prevent further conversion to the acetal.
-
Problem 2: The isolated product is an oil, but I was expecting a solid.
-
Possible Cause: this compound is typically an oil at room temperature. If you were expecting a solid, you might be thinking of the polymeric form of ethyl glyoxylate, which can be a waxy solid.
-
Solution: The oily nature of the product is normal. Confirm its identity using spectroscopic methods such as 1H NMR and 13C NMR.
Problem 3: My purified product decomposes over time, even when stored in the refrigerator.
-
Possible Cause: this compound is inherently thermally labile. Even at refrigerator temperatures (0-4°C), it can slowly revert to ethyl glyoxylate and ethanol. Traces of acid or base can catalyze this decomposition.
-
Solution:
-
Storage Conditions: For long-term storage, it is recommended to store the compound at -20°C or below in a tightly sealed container to minimize decomposition.
-
Purity: Ensure the purified product is free from any acidic or basic residues from the workup. A neutral pH is crucial for stability.
-
Use as a Freshly Prepared Reagent: Whenever possible, it is best to prepare and use this compound immediately to avoid issues with decomposition.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield and purity of the hemiacetal by carefully controlling the reaction temperature.
Materials:
-
Ethyl glyoxylate (monomeric form)
-
Anhydrous ethanol
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl glyoxylate.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add a 10-fold molar excess of anhydrous ethanol to the cooled ethyl glyoxylate with stirring.
-
Maintain the reaction temperature at 0-5°C and stir for 4-6 hours. Monitor the reaction progress by TLC (a typical eluent system is 3:1 hexanes:ethyl acetate).
-
Once the reaction is complete, quench the reaction by adding cold brine solution.
-
Extract the product with cold dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure at a bath temperature no higher than 25°C.
-
The resulting crude oil is this compound. For many applications, this crude product is of sufficient purity. If further purification is required, column chromatography on silica gel at low temperature (using a jacketed column if available) is recommended.
Caption: Optimized synthesis workflow for this compound.
References
- Production of ethyl glyoxylate. JPH06321866A.
Sources
Improving yields in condensation reactions with Ethyl 2-ethoxy-2-hydroxyacetate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to mastering condensation reactions involving Ethyl 2-ethoxy-2-hydroxyacetate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to empower you to overcome common experimental hurdles and significantly improve your reaction yields. This guide moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to ensure your protocols are robust and self-validating.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses the most frequent issues encountered during condensation reactions with this compound, providing both diagnostic questions and actionable solutions.
dot
Caption: Troubleshooting workflow for low-yield condensation reactions.
Question 1: My reaction yield is consistently low or zero. What are the primary causes?
Low yields often stem from issues with reagents, reaction conditions, or competing side reactions.[1] Here’s how to dissect the problem:
-
Reagent Quality and Stability:
-
The Hemiacetal: this compound is a hemiacetal, existing in equilibrium with ethyl glyoxylate and ethanol.[2][3] It is prone to polymerization, especially upon prolonged storage or in the presence of acid/base impurities.[1] A dark, viscous appearance is a key indicator of polymerization.
-
Water Content: Being a condensation reaction, water is a byproduct.[4][5] Its presence in the reaction medium can shift the equilibrium back towards the starting materials, halting the reaction.[6] Ensure all solvents and reagents are rigorously dried, and consider using molecular sieves or a Dean-Stark trap.[3]
-
Substrate Purity: Impurities in your nucleophilic substrate (e.g., a phenethylamine for a Pictet-Spengler reaction) can interfere with the reaction.
-
-
Suboptimal Reaction Conditions:
-
Catalysis: The choice and amount of acid catalyst are critical. For Pictet-Spengler reactions, which involve the formation of an iminium intermediate, Brønsted or Lewis acids are required.[7][8] The electrophilicity of the iminium ion is highly dependent on the acid strength.[7] For Claisen-type condensations, a full equivalent of a suitable base (like sodium ethoxide) is necessary to drive the reaction by deprotonating the β-keto ester product.[9][10]
-
Temperature: Temperature control is a delicate balance. Insufficient heat may lead to slow reaction rates, while excessive heat can cause decomposition of the starting material or product.[1] Optimization studies are crucial.[11][12]
-
Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or leave starting material unreacted.[1]
-
Question 2: I've isolated my product, but NMR/LC-MS analysis shows significant impurities. What are the likely side products?
The structure of your side products provides valuable clues about what's going wrong.
-
Self-Condensation: Aldehydes and esters with α-hydrogens can undergo self-condensation under basic or acidic conditions.[1] this compound can, in principle, react with itself, though this is often less favorable than the desired reaction with a more potent nucleophile.
-
Incomplete Reaction Intermediates: In reactions like the Pictet-Spengler synthesis, the intermediate imine or enamine might be detected if the final cyclization step is slow or inhibited.[7]
-
Reactions with Protecting Groups: If your substrate contains protecting groups, they may be unstable to the reaction conditions. For example, some acid-labile protecting groups might be cleaved by the catalyst, leading to a mixture of products.[13][14]
-
Oxidation: If the reaction is not performed under an inert atmosphere, sensitive functional groups on the substrate or product can be oxidized.[1]
| Potential Side Product | Likely Cause | Suggested Solution |
| Polymeric Material | Polymerization of this compound. | Use fresh or purified (distilled) reagent.[1] |
| Starting Material Dimer | Self-condensation of the nucleophilic substrate. | Adjust stoichiometry; consider slower addition of one reactant. |
| Hydrolyzed Ester | Presence of water during reaction or acidic/basic work-up. | Use anhydrous conditions; perform a neutral work-up.[1] |
| Deprotected Substrate/Product | Protecting group is unstable to the catalytic conditions. | Select a more robust protecting group (see FAQ section).[13] |
Frequently Asked Questions (FAQs)
Question 3: How should I store and handle this compound?
Given its propensity to polymerize, proper storage is essential.
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[15]
-
Handling: Before use, it's best practice to check the purity by NMR or GC. If signs of polymerization (viscosity, color) are present, purification by vacuum distillation is recommended.
Question 4: What is the mechanistic role of this compound in the reaction?
This compound serves as a stable precursor to the highly reactive ethyl glyoxylate. Under acidic conditions, the hemiacetal is protonated, leading to the loss of ethanol and formation of an activated oxocarbenium ion, which is a potent electrophile for the condensation reaction.
dot
Caption: Generalized Pictet-Spengler reaction mechanism.
Question 5: When should I use a protecting group for other functionalities on my substrate?
Protecting groups are essential when your substrate contains functional groups that are nucleophilic or sensitive to the acidic or basic conditions of the condensation reaction.[13][14]
-
Amines: Primary or secondary amines elsewhere in the molecule can compete with the desired nucleophile. Protecting them as carbamates (e.g., Boc, Cbz) is a common strategy.[13] The ethoxycarbonyl group itself can serve as a protecting group in some cases.[16]
-
Hydroxyl Groups: Phenolic or alcoholic hydroxyl groups can be reactive. They are typically protected as ethers (e.g., Benzyl, MOM) or silyl ethers (e.g., TBDMS).[17]
-
Selection Criteria: A suitable protecting group must be stable to the condensation conditions but readily removable under conditions that do not affect the final product.[14]
Protocols & Methodologies
Protocol 1: Purification of this compound by Vacuum Distillation
Causality: This procedure removes polymerized material and non-volatile impurities, ensuring the reagent is highly active and minimizing side reactions.
-
Setup: Assemble a standard vacuum distillation apparatus. Use a short-path distillation head to minimize product loss. Ensure all glassware is oven-dried.
-
Charge Flask: Add the crude this compound to the distillation flask. Do not fill more than two-thirds full.
-
Vacuum: Slowly apply vacuum. The pressure should be stable before heating begins.
-
Heating: Gently heat the flask using an oil bath. The temperature should be increased gradually to avoid bumping.
-
Collection: Collect the fraction boiling at the appropriate temperature and pressure (literature values should be consulted). The purified product should be a clear, colorless liquid.
-
Storage: Immediately transfer the distilled product to a clean, dry, amber glass bottle and store under an inert atmosphere in a refrigerator.
Protocol 2: General Procedure for an Acid-Catalyzed Condensation (Pictet-Spengler Type)
Causality: This protocol emphasizes the controlled addition of reagents and maintenance of an inert, anhydrous environment to favor the formation of the desired product and prevent hydrolysis or oxidation.
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine substrate. Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, toluene) via syringe. Stir until the substrate is fully dissolved.
-
Reagent Addition: Add the purified this compound (typically 1.0-1.2 equivalents) dropwise via syringe at room temperature or 0 °C, depending on the reactivity of the substrate.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, Sc(OTf)₃) portion-wise or as a solution in the reaction solvent. An exotherm may be observed.
-
Reaction Monitoring: Heat the reaction to the optimized temperature (e.g., 40 °C to reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[18]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
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The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. (2021). PubMed Central. [Link]
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Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (2008). ResearchGate. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2014). PubMed Central. [Link]
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Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses. [Link]
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The condensation of ketones and the ethyl hemiacetal of ethyl glyoxylate. ResearchGate. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Analytical Methods. RSC Publishing. [Link]
-
Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]
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Formation of hydrates, hemiacetals, acetals. Lumen Learning. [Link]
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Protecting Groups List. SynArchive. [Link]
- Production of ethyl glyoxylate.
-
How To Calculate The Percent Yield and Theoretical Yield. YouTube. [Link]
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ALDOL CONDENSATION REACTIONS EFFECTIVELY CATALYSED BY LEWIS ACID. ResearchGate. [Link]
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Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
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Condensation Reactions. Chemistry LibreTexts. [Link]
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Ethyl diethoxyacetate. Organic Syntheses. [Link]
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Tunable product selectivity on demand: a mechanism-guided Lewis acid co-catalyst for CO2 electroreduction to ethylene glycol. RSC Publishing. [Link]
-
Optimization of the Condensation Reaction. ResearchGate. [Link]
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Carbonyl Condensation Reactions. Michigan State University. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]
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2-ETHOXYETHYL ACETATE. International Chemical Safety Cards. [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
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Condensation reaction – Knowledge and References. Taylor & Francis. [Link]
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Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine. The Royal Society of Chemistry. [Link]
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The Complete Mechanism of an Aldol Condensation in Water. ResearchGate. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of Ethyl 2-ethoxy-2-hydroxyacetate Derivatives: The Role of X-ray Crystallography
Introduction: The Imperative of Unambiguous Structure in Chemical R&D
In the realms of pharmaceutical development and materials science, the precise molecular structure of a compound is not merely an academic detail; it is the fundamental blueprint that dictates its function, reactivity, and safety. Ethyl 2-ethoxy-2-hydroxyacetate and its derivatives, a class of α-hydroxy esters, are valuable chiral building blocks and intermediates in organic synthesis. Their utility is predicated on their exact three-dimensional arrangement. An error in assigning stereochemistry or even connectivity can lead to the costly pursuit of an inactive compound or a molecule with unintended off-target effects.
While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D model of a molecule as it exists in the solid state. This guide provides a comprehensive comparison of X-ray crystallography against other common spectroscopic methods, offering field-proven insights into why it remains the gold standard for structural validation. We will explore the causality behind experimental choices and present a self-validating workflow that integrates multiple techniques for irrefutable structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal.[1] By analyzing the pattern of diffracted X-rays, we can calculate an electron density map of the molecule and, from that, determine the precise position of each atom in three-dimensional space.[1] This provides absolute configuration, bond lengths, bond angles, and intermolecular interactions, information that is often impossible to obtain with certainty using other methods.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized compound to a validated crystal structure is a meticulous process. Each step is designed to ensure the quality of the final data. The causality is clear: a high-quality crystal yields high-quality diffraction data, which in turn produces a high-resolution, trustworthy structure.
Sources
The Two Faces of a Key Synthetic Building Block: A Comparative Guide to Ethyl Glyoxylate and its Hemiacetal Precursor
In the realm of synthetic chemistry, particularly in the intricate world of pharmaceutical and fine chemical development, the choice of reagents is a critical determinant of a reaction's success. Among the versatile C2 building blocks, ethyl glyoxylate stands out for its dual functionality—an electrophilic aldehyde and a modifiable ester group. This unique combination makes it a cornerstone for constructing complex molecular architectures.[1] However, its inherent reactivity also presents significant challenges in handling and storage. This guide provides an in-depth comparative analysis of ethyl glyoxylate and its more stable ethyl hemiacetal, Ethyl 2-ethoxy-2-hydroxyacetate, offering field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their synthetic strategy.
Unmasking the Reagents: A Tale of Stability and Reactivity
At first glance, this compound and ethyl glyoxylate are closely related. The former is the ethyl hemiacetal of the latter, meaning it contains a "masked" aldehyde functionality. This fundamental structural difference is the primary driver of their distinct chemical behaviors.
Ethyl Glyoxylate , with its exposed aldehyde group, is a highly reactive electrophile, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its utility is well-documented in multicomponent reactions like the Passerini and Ugi reactions, as well as in fundamental transformations such as aldol additions.[1] This high reactivity, however, comes at a cost. Ethyl glyoxylate is notoriously unstable, prone to polymerization and sensitive to air and heat.[2] It is often supplied commercially as a stabilized polymer solution in toluene, which necessitates a "cracking" procedure—distillation—to regenerate the reactive monomer before use.[3][4] This additional step can be inconvenient and lead to material loss.
This compound , on the other hand, offers a practical solution to the stability issues of its aldehyde counterpart. By protecting the aldehyde as a hemiacetal, the molecule gains considerable stability, making it easier to handle, store, and measure accurately. It is a colorless oil that is not prone to the same polymerization issues.[5] The trade-off for this stability is its reduced reactivity. It does not act as a direct aldehyde source. Instead, it serves as a precursor that can generate ethyl glyoxylate in situ under specific, typically acidic, conditions. This allows for a slow and controlled release of the reactive aldehyde, which can be advantageous in certain sensitive reactions.
At a Glance: Key Property Comparison
The following table summarizes the key physical and handling properties of both reagents, providing a clear basis for comparison in a laboratory setting.
| Property | Ethyl Glyoxylate | This compound | Rationale & Implications |
| Synonyms | Ethyl 2-oxoacetate, Glyoxylic acid ethyl ester | Ethyl glyoxylate ethyl hemiacetal, Ethyl ethoxyhydroxyacetate | The synonym "hemiacetal" is key to understanding the structure and function of this compound as a protected form. |
| CAS Number | 924-44-7 | 49653-17-0 | For accurate identification and safety data retrieval. |
| Molecular Formula | C₄H₆O₃ | C₆H₁₂O₄ | Reflects the addition of an ethanol molecule in the hemiacetal. |
| Physical State | Colorless to pale yellow liquid | Colorless oil | Both are liquids, but their handling properties differ significantly. |
| Stability | Air and heat sensitive; prone to polymerization | Stable under standard conditions | This is the most critical difference. Ethyl glyoxylate requires careful storage (refrigerated, under inert gas) and often purification before use.[2] The hemiacetal is far more robust. |
| Handling | Often supplied as a polymer in toluene; requires distillation to obtain the reactive monomer.[3] | Can be used directly from the bottle. | The need to "crack" the polymeric ethyl glyoxylate is a significant procedural hurdle that the hemiacetal avoids. |
| Reactivity | High; acts as a potent electrophile.[1] | Low; acts as a precursor to generate ethyl glyoxylate in situ. | Direct, high reactivity vs. controlled, slow release. The choice depends on the specific kinetic requirements of the reaction. |
The Core Dichotomy: In-Situ Generation vs. Direct Use
The choice between these two reagents fundamentally alters the experimental approach. Using this compound revolves around the principle of generating the reactive species as it is consumed, a strategy that can maintain a low concentration of the aldehyde and potentially minimize side reactions.
Caption: Acid-catalyzed equilibrium between the hemiacetal and the free aldehyde.
This equilibrium illustrates that in the presence of an acid catalyst, this compound can release ethyl glyoxylate and ethanol. By Le Châtelier's principle, if the ethyl glyoxylate is consumed in a subsequent reaction, the equilibrium will shift to the right, ensuring a continuous, slow supply of the aldehyde. This approach is particularly valuable for reactions that are sensitive to high concentrations of a reactive aldehyde, which could otherwise lead to polymerization or undesired side products.
Conversely, using freshly distilled monomeric ethyl glyoxylate provides a high concentration of the reactive species immediately. This is ideal for rapid reactions or when precise stoichiometry of the active aldehyde is required from the outset.
Performance in Key Synthetic Transformations
While direct, side-by-side comparative studies are scarce, the extensive literature on ethyl glyoxylate provides a benchmark for its performance. The utility of this compound lies in its ability to replicate these reactions under potentially milder or more controlled conditions.
The Aldol Reaction: A Case Study
The asymmetric aldol reaction is a powerful tool for C-C bond formation and a common application for ethyl glyoxylate.[4] Organocatalyzed reactions, for instance, often employ a diarylprolinol catalyst to achieve high stereoselectivity.[4]
Typical Performance Data for Ethyl Glyoxylate in an Organocatalyzed Aldol Reaction:
| Ketone Substrate | Catalyst Loading | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | 10 mol % | CH₃CN/H₂O | 24 | 95 | >20:1 | 99 |
| Acetone | 10 mol % | CH₃CN/H₂O | 48 | 85 | - | 97 |
| Cyclopentanone | 10 mol % | CH₃CN/H₂O | 24 | 92 | >20:1 | 98 |
Data synthesized from representative organocatalytic aldol reactions.[4]
When using this compound for such a reaction, one would typically introduce an acid co-catalyst to facilitate the in situ generation of the aldehyde. The reaction might proceed more slowly but could offer benefits in terms of reduced catalyst deactivation or suppression of side reactions like self-condensation.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the preparation and use of both reagents, reflecting best practices in a research setting.
Protocol 1: Preparation of Monomeric Ethyl Glyoxylate
This protocol describes the essential "cracking" of polymeric ethyl glyoxylate to yield the reactive monomer, a critical first step for most applications.[3]
Causality: Commercially available ethyl glyoxylate exists as a stable polymer. Heating this polymer under vacuum shifts the equilibrium back to the volatile monomer, which can then be isolated by distillation. The use of a mild drying agent like P₂O₅ removes trace water, which could otherwise react with the aldehyde.
dot graph TD { A[Start: Polymeric Ethyl Glyoxylate in Toluene] --> B{Evaporate Toluene}; B --> C[Add P₂O₅ (drying agent)]; C --> D{Distill under Vacuum\n(e.g., 110 °C, 60 mmHg)}; D --> E[Collect Monomeric Ethyl Glyoxylate]; E --> F[Store as anhydrous solution\n(e.g., in CH₂Cl₂ at 0-10 °C)];
} /dot
Caption: Workflow for generating monomeric ethyl glyoxylate.
Materials:
-
Ethyl glyoxylate, polymer form (e.g., ~50% solution in toluene)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous dichloromethane (CH₂Cl₂) for storage
-
Distillation apparatus suitable for vacuum distillation
-
Round-bottom flask and receiving flask
Procedure:
-
Solvent Removal: Place the ethyl glyoxylate/toluene solution into a round-bottom flask. Remove the toluene under reduced pressure using a rotary evaporator.
-
Distillation Setup: To the viscous residue, add a small amount of P₂O₅ (approx. 2% by weight).[3] Assemble the distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Cracking and Distillation: Heat the flask in an oil bath to ~110 °C while applying vacuum (e.g., ~60 mmHg).[3] The polymer will "crack," and the monomeric ethyl glyoxylate will distill over.
-
Collection and Storage: Collect the distilled, monomeric ethyl glyoxylate as a slightly yellow liquid in a cooled receiving flask.[3] It is highly recommended to immediately dissolve the freshly distilled monomer in an anhydrous solvent like dichloromethane to a known concentration (e.g., 30 wt%) and store it in a refrigerator under an inert atmosphere.[3] This solution should be used promptly.
Protocol 2: Asymmetric Aldol Reaction with Monomeric Ethyl Glyoxylate
This protocol details a typical organocatalyzed aldol reaction using the freshly prepared monomer.[4]
Causality: The chiral diarylprolinol catalyst forms an enamine with the ketone substrate. This enamine then attacks the highly electrophilic aldehyde of the ethyl glyoxylate. The stereochemistry of the catalyst directs this attack, leading to a product with high diastereo- and enantioselectivity.
Materials:
-
Freshly prepared solution of monomeric ethyl glyoxylate in CH₂Cl₂
-
Ketone (e.g., cyclohexanone)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Acetonitrile (CH₃CN) and water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Dissolution: In a reaction vial, dissolve the diarylprolinol catalyst (0.1 mmol) in a mixture of CH₃CN and H₂O.
-
Reactant Addition: Add the ketone (1.0 mmol) to the catalyst solution.
-
Initiation: Add the solution of freshly distilled ethyl glyoxylate (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously for the required time (e.g., 24 hours), monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of this compound
This protocol describes the synthesis of the stable hemiacetal from ethyl glyoxylate's hemiacetal, a common precursor.[6]
Causality: The reaction utilizes the hemiacetal of ethyl glyoxylate, which is in equilibrium with the free aldehyde. In the presence of ethanol and an acid catalyst (HCl), the equilibrium is driven towards the formation of the more stable ethyl hemiacetal (this compound).
Materials:
-
Hemiacetal of ethyl glyoxylate
-
Absolute ethanol
-
Anhydrous hydrogen chloride (HCl) in ethanol
-
Sodium ethoxide solution
-
Ether
Procedure:
-
Reaction Setup: In a flask equipped with a dropping funnel and a reflux condenser, dissolve the hemiacetal of ethyl glyoxylate in absolute ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in ethanol.
-
Reaction: Allow the mixture to stir, typically overnight, at room temperature.
-
Neutralization: Carefully neutralize the excess acid by adding a solution of sodium ethoxide in ethanol until the solution is slightly basic.
-
Workup: Filter the precipitated sodium chloride. Remove the ethanol from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with ether (3x).
-
Purification: Combine the ether layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by vacuum distillation to yield this compound.
Conclusion: Choosing the Right Tool for the Job
The choice between ethyl glyoxylate and its ethyl hemiacetal, this compound, is a strategic one, dictated by the specific demands of the synthesis and practical laboratory considerations.
-
Ethyl Glyoxylate is the reagent of choice when high reactivity and rapid reaction kinetics are paramount. Its use is justified when the synthetic route can accommodate the necessary pre-reaction purification and careful handling it requires.
-
This compound is the superior option when stability, ease of handling, and controlled reactivity are the primary concerns. It serves as an excellent "slow-release" version of ethyl glyoxylate, potentially improving yields and selectivity in sensitive reactions by minimizing side product formation.
Ultimately, understanding the distinct personalities of these two reagents empowers the modern chemist. By weighing the trade-offs between upfront convenience and inherent reactivity, researchers can make more informed decisions, leading to more efficient, reliable, and successful synthetic outcomes.
References
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- Akiyama, T., et al. (n.d.). Supporting Information for Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. Wiley-VCH.
-
Organic Syntheses Procedure. (n.d.). Ethyl diethoxyacetate. Organic Syntheses. [Link]
- US4351951A. (1982). Process for making glyoxylate hemiacetals.
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-
ACS Publications. (2010). Polymeric Ethyl Glyoxylate in an Asymmetric Aldol Reaction Catalyzed by Diarylprolinol. Organic Letters. [Link]
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A Senior Application Scientist's Guide to Quinoxaline Synthesis: A Comparative Yield Analysis of Key Synthons
Introduction: The Enduring Value of the Quinoxaline Scaffold
The quinoxaline motif, a fused bicyclic system of benzene and pyrazine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science. Its derivatives are renowned for a vast spectrum of pharmacological activities, including antitumor, antibacterial, anti-HIV, antidepressant, and anti-inflammatory properties.[1][2] Furthermore, their unique photophysical characteristics have led to applications as electroluminescent materials, fluorescent dyes, and chemical switches.[1]
The cornerstone of quinoxaline synthesis has traditionally been the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] While effective, the evolution of synthetic chemistry has introduced a variety of alternative synthons and methodologies, each presenting a distinct profile of efficiency, substrate scope, and reaction conditions.
This guide provides a comparative analysis of product yields from different synthetic routes to quinoxalines, focusing on the choice of the core "dicarbonyl equivalent" synthon. We will delve into the mechanistic rationale behind these methods, present supporting experimental data, and offer detailed protocols to empower researchers in drug discovery and chemical synthesis to make informed, field-proven decisions.
The Core Mechanism: A Tale of Condensation and Cyclization
The synthesis of the quinoxaline ring is fundamentally a double condensation reaction. The process is initiated by the nucleophilic attack of one amino group of the o-phenylenediamine onto one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl synthon. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazine ring.
Caption: Comparative workflows for quinoxaline synthesis.
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for high-yield quinoxaline synthesis.
Protocol 1: Heterogeneous Catalysis with an α-Dicarbonyl Synthon
This protocol is adapted from a highly efficient room-temperature synthesis using a recyclable solid acid catalyst. [1]
-
Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
-
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzil (1 mmol, 210.2 mg)
-
Alumina-supported copper molybdovanadophosphate (AlCuMoVP) catalyst (100 mg)
-
Toluene (7 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add toluene (7 mL) to the flask, followed by the AlCuMoVP catalyst (100 mg).
-
Seal the flask and stir the suspension vigorously at room temperature (25 °C) using a magnetic stirrer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 120 minutes), filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
-
Expected Yield: ~92%. [1]
Protocol 2: Tandem Oxidation-Condensation with an α-Hydroxy Ketone Synthon
This protocol is based on the metal-free, iodine-catalyzed synthesis from an α-hydroxy ketone. [5][6]
-
Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzoin.
-
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzoin (1 mmol, 212.2 mg)
-
Iodine (I₂) (0.2 mmol, 50.8 mg)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mmol), benzoin (1 mmol), and iodine (0.2 mmol).
-
Add DMSO (3 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 3-5 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench any unreacted iodine (the brown color will disappear).
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry. Recrystallize from ethanol to yield pure 2,3-diphenylquinoxaline.
-
Conclusion and Outlook
The synthesis of quinoxalines is a mature yet continually evolving field. While the classic condensation of α-dicarbonyls with o-phenylenediamines remains a robust and reliable method, modern chemistry offers highly efficient alternatives.
-
For simplicity and mild conditions , heterogeneous catalysts with α-dicarbonyls provide excellent yields at room temperature with the added benefit of catalyst recyclability.
-
For substrate accessibility , the tandem oxidation-condensation of α-hydroxy ketones is a powerful, metal-free strategy that opens avenues to diverse quinoxaline structures from more readily available starting materials.
-
For speed and green chemistry , microwave-assisted, solvent-free methods are increasingly attractive, especially for library synthesis in drug discovery contexts.
The optimal choice of synthon and methodology is not universal. It must be tailored to the specific target molecule, available starting materials, required scale, and the overarching goals of chemical efficiency and environmental sustainability. This guide serves as a foundational tool to navigate these choices with confidence and scientific rigor.
References
-
Guzman-Martinez, F. et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry. [Link]
-
Das, B. et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Asr, M. A. et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Goseva, S. et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. [Link]
- Khatoon, N. & Abdulmalek, E. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research.
-
LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Honors Theses. [Link]
-
Chen, H. et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]
-
Adeyemi, J. L. et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]
-
Nikpassand, M. et al. (2017). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Oriental Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. . [Link]
-
Al-Mokyna, F. H. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. [Link]
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El-Nahas, A. M. & Mohamed, G. G. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Asr, M. A. et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
-
Anary-Abbasinejad, M. et al. (2012). Fast and green synthesis of biologically important quinoxalines with high yields in water. ResearchGate. [Link]
-
Kumar, A. et al. (2019). Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation. ResearchGate. [Link]
-
Mondal, S. & Modak, A. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]
-
Das, B. et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Ubarhande, S. S. et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
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- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
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- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl 2-Ethoxy-2-hydroxyacetate and Its Key Reaction Products
In the landscape of pharmaceutical and fine chemical synthesis, a nuanced understanding of molecular transformations is paramount. This guide provides an in-depth spectroscopic analysis of Ethyl 2-ethoxy-2-hydroxyacetate, a versatile hemiacetal building block, and contrasts its spectral signature with those of its primary reaction products. We will explore how fundamental reactions—hydrolysis, acetal formation, and transesterification—manifest in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), offering a clear roadmap for reaction monitoring and product characterization.
The Spectroscopic Identity of this compound
This compound, also known as ethyl glyoxylate ethyl hemiacetal, is a valuable intermediate possessing three key functional groups: an ester, an ether (ethoxy group), and a hemiacetal. This unique combination dictates its reactivity and provides a rich spectroscopic fingerprint.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Colorless Oil | |
| CAS Number | 49653-17-0 | [2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the most informative tool for tracking the transformations of this molecule. The key is to recognize the distinct signals for the two different ethyl groups and the unique protons of the hemiacetal core. Based on established chemical shift principles[3] and analysis of analogous structures, the expected spectrum is as follows:
-
δ ~5.0-5.2 ppm (s, 1H): This singlet corresponds to the methine proton of the hemiacetal (-CH(OH)OEt). Its position is downfield due to the deshielding effects of two adjacent oxygen atoms.
-
δ ~4.2-4.3 ppm (q, J ≈ 7.1 Hz, 2H): A quartet representing the methylene protons (-OCH₂CH₃) of the ethyl ester group. It is coupled to the adjacent methyl protons.
-
δ ~3.6-3.8 ppm (q, J ≈ 7.0 Hz, 2H): A second, more upfield quartet from the methylene protons (-OCH₂CH₃) of the ethoxy ether group.
-
δ ~3.5-4.0 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH) of the hemiacetal. Its chemical shift can vary with concentration and solvent.
-
δ ~1.2-1.4 ppm (t, J ≈ 7.1 Hz, 3H): A triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester .
-
δ ~1.1-1.3 ppm (t, J ≈ 7.0 Hz, 3H): A triplet for the methyl protons (-OCH₂CH₃) of the ethoxy ether .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum confirms the presence of six distinct carbon environments:
-
δ ~169-171 ppm: The carbonyl carbon (C=O) of the ester group, significantly downfield.
-
δ ~95-98 ppm: The hemiacetal carbon (-CH(OH)OEt), uniquely positioned between two oxygens.
-
δ ~64-66 ppm: The methylene carbon (-OCH₂CH₃) of the ethoxy ether group.
-
δ ~61-63 ppm: The methylene carbon (-OCH₂CH₃) of the ethyl ester group.
-
δ ~15.0-15.5 ppm: The methyl carbon (-OCH₂CH₃) of the ethoxy ether group.
-
δ ~14.0-14.5 ppm: The methyl carbon (-OCH₂CH₃) of the ethyl ester group.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups:
-
~3450 cm⁻¹ (broad): O-H stretching of the hemiacetal hydroxyl group.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1745 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1100-1250 cm⁻¹: C-O stretching vibrations from the ester and ether linkages.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion (M⁺) at m/z 148 is often weak or absent. The fragmentation pattern is diagnostic, with major fragments arising from the loss of functional groups, such as:
-
m/z 103: Loss of the ethoxy radical (•OCH₂CH₃).
-
m/z 75: Loss of the ester ethyl group and carbonyl (•COOCH₂CH₃).
-
m/z 47: Fragment corresponding to [CH₃CH₂O]⁺.
-
m/z 29: Fragment corresponding to [CH₃CH₂]⁺.
Reaction A: Acid-Catalyzed Hydrolysis to Ethoxyacetic Acid
Causality of Transformation: Hydrolysis targets the most electrophilic site, the ester carbonyl, particularly under acidic conditions which activate it towards nucleophilic attack by water. This reaction cleaves the ester linkage, converting it into a carboxylic acid and releasing ethanol. The hemiacetal and ether functionalities are generally stable under these mild conditions.
Comparative Spectroscopic Analysis
This transformation is subtle, involving the conversion of the hydroxyl group into a second ethoxy group.
| Spectroscopic Data for Ethyl diethoxyacetate | |
| Molecular Formula | C₈H₁₆O₄ |
| Molecular Weight | 176.21 g/mol [1] |
| ¹H NMR (CDCl₃) | δ 4.90 ppm (s, 1H): Acetal proton (-CH(OEt)₂).δ 4.26 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons of the ethyl ester (-COOCH₂CH₃).δ 3.6-3.7 ppm (m, 4H): Overlapping methylene protons of the two ethoxy groups (-CH(OCH₂CH₃)₂).δ 1.32 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons of the ethyl ester.δ 1.26 ppm (t, J ≈ 7.0 Hz, 6H): Methyl protons of the two equivalent ethoxy groups. [4] |
| ¹³C NMR (CDCl₃) | δ ~168-170 ppm: Ester carbonyl (C=O).δ ~101-103 ppm: Acetal carbon (-CH(OEt)₂).δ ~63-65 ppm: Methylene carbons of the ethoxy groups (-OCH₂CH₃).δ ~61-62 ppm: Methylene carbon of the ethyl ester (-COOCH₂CH₃).δ ~15.0-15.5 ppm: Methyl carbons of the ethoxy groups.δ ~14.0-14.5 ppm: Methyl carbon of the ethyl ester. |
| IR (cm⁻¹) | ~2980-2850: C-H stretching.~1750 (strong): C=O stretching of the ester.~1100-1250: Prominent C-O stretching bands for ether and ester linkages. |
| MS (EI, m/z) | 176 (M⁺): Molecular ion is often weak.131: Loss of •OC₂H₅.103: Loss of •COOC₂H₅.75: Fragment for [CH(OC₂H₅)]⁺. [4][5] |
Key Spectroscopic Shifts (Parent → Product B):
-
¹H NMR: The defining change is the disappearance of the broad hydroxyl proton signal. The two distinct ethoxy group signals in the parent compound become one set of signals for two equivalent ethoxy groups in the product (a multiplet for 4H and a triplet for 6H). The methine proton shifts slightly downfield from ~5.1 ppm to ~4.9 ppm.
-
¹³C NMR: The hemiacetal carbon signal (~96 ppm) shifts downfield into the characteristic acetal region (~102 ppm).
-
IR: The most obvious change is the disappearance of the broad O-H stretching band around 3450 cm⁻¹. The rest of the spectrum, dominated by C-H, C=O, and C-O stretches, remains broadly similar.
-
MS: The molecular weight increases from 148 to 176 amu. The fragmentation pattern changes, with a prominent peak at m/z 103 corresponding to the stable [CH(OEt)₂]⁺ fragment.
Reaction C: Base-Catalyzed Transesterification
Causality of Transformation: Transesterification involves swapping the alcohol portion of an ester. Using a catalytic amount of a base like sodium methoxide in methanol as a solvent, the methoxide ion acts as a nucleophile, attacking the ester carbonyl. This results in the substitution of the ethoxy group of the ester with a methoxy group.
Comparative Spectroscopic Analysis
This reaction exclusively modifies the ester functionality, providing a textbook example of spectroscopic comparison.
| Spectroscopic Data for Mthis compound (Predicted) | |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| ¹H NMR (CDCl₃) | δ ~5.0-5.2 ppm (s, 1H): Hemiacetal proton (-CH(OH)OEt).δ 3.7-3.8 ppm (s, 3H): Methyl ester protons (-COOCH₃).δ ~3.6-3.8 ppm (q, J ≈ 7.0 Hz, 2H): Methylene protons of the ethoxy group.δ ~3.5-4.0 ppm (br s, 1H): Hydroxyl proton (-OH).δ ~1.1-1.3 ppm (t, J ≈ 7.0 Hz, 3H): Methyl protons of the ethoxy group. |
| ¹³C NMR (CDCl₃) | δ ~169-171 ppm: Ester carbonyl (C=O).δ ~95-98 ppm: Hemiacetal carbon (-CH(OH)OEt).δ ~64-66 ppm: Methylene carbon of the ethoxy group.δ ~52-54 ppm: Methyl ester carbon (-COOCH₃).δ ~15.0-15.5 ppm: Methyl carbon of the ethoxy group. |
| IR (cm⁻¹) | ~3450 (broad): O-H stretch.~2980-2850: C-H stretch.~1745 (strong): C=O stretch.~1100-1250: C-O stretches. |
| MS (EI, m/z) | 134 (M⁺): Molecular ion.103: Loss of •OCH₃.75: Loss of •COOCH₃. |
Key Spectroscopic Shifts (Parent → Product C):
-
¹H NMR: This is the most telling technique. The ethyl ester signals—a quartet at ~4.2 ppm and a triplet at ~1.3 ppm—disappear completely . They are replaced by a sharp singlet integrating to 3H around 3.7-3.8 ppm , which is characteristic of a methyl ester. All other signals (hemiacetal proton, ethoxy group, OH) remain largely unchanged.
-
¹³C NMR: The methylene carbon of the ethyl ester (~62 ppm) and its corresponding methyl carbon (~14 ppm) vanish. A new signal for the methyl ester carbon appears around 52-54 ppm.
-
IR: The IR spectrum is nearly identical to the starting material, as the C=O and O-H bonds, which give the most prominent signals, are retained. This highlights the limitation of IR for monitoring this specific transformation.
-
MS: The molecular weight decreases by 14 amu (the difference between an ethyl and a methyl group), from 148 to 134.
Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a 10:1 mixture of water and 1 M sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethoxyacetic Acid.
Protocol B: Acetal Formation
Adapted from Organic Syntheses, Coll. Vol. 4, p.444 (1963).
-
In a flask equipped with a dropping funnel and a reflux condenser, place this compound (1.0 eq) in a 2-fold excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of acetyl chloride or a solution of HCl in ethanol.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the crude product. Purify by distillation.
Protocol C: Base-Catalyzed Transesterification
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-fold excess).
-
Add a catalytic amount of sodium methoxide (e.g., 0.05 - 0.1 eq) as a solution in methanol.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) for 1-3 hours, monitoring by TLC or ¹H NMR.
-
Once complete, neutralize the catalyst by adding a weak acid, such as acetic acid.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester product.
Conclusion
This guide demonstrates that each spectroscopic technique provides unique and complementary information for the characterization of this compound and its derivatives. ¹H NMR is unparalleled for tracking specific transformations at different functional groups. IR spectroscopy is excellent for confirming the presence or absence of key functional groups like hydroxyls and carbonyls. Mass spectrometry provides definitive confirmation of changes in molecular weight, and ¹³C NMR validates the carbon skeleton of the products. By understanding these distinct spectral shifts, researchers can confidently monitor reaction progress, identify products, and ensure the integrity of their synthetic pathways.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12301, Ethoxyacetic acid. Retrieved from [Link]. [6]2. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80169, Ethyl diethoxyacetate. Retrieved from [Link]. [1]3. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95630, this compound. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). Acetic acid, diethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].
Sources
- 1. This compound | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 2-Ethoxy-2-oxoacetic Acid and Diethyl Oxalate in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel molecules. Among the versatile C2 synthons available, 2-ethoxy-2-oxoacetic acid and diethyl oxalate are two prominent reagents utilized in a variety of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed decisions in synthetic design. This analysis delves into the chemical properties, reactivity, and applications of both reagents, with a focus on their roles as precursors in the synthesis of pharmaceuticals and other fine chemicals.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis. While both molecules provide a two-carbon unit with carbonyl reactivity, their structural differences—a carboxylic acid versus a second ethyl ester—dictate their distinct physical characteristics and reactivity profiles.
| Property | 2-Ethoxy-2-oxoacetic Acid | Diethyl Oxalate |
| CAS Number | 617-37-8[1] | 95-92-1[1] |
| Molecular Formula | C₄H₆O₄[2] | C₆H₁₀O₄[1] |
| Molecular Weight | 118.09 g/mol [2] | 146.14 g/mol [1] |
| Appearance | Liquid[3][4] | Colorless, oily liquid[3] |
| Boiling Point | 204.7 ± 23.0 °C at 760 mmHg[1][2] | 185 °C[1] |
| Melting Point | Not well-defined (often cited as high due to decomposition) | -41 °C[1] |
| Density | ~1.274 g/cm³[2] | ~1.08 g/mL at 25 °C[3] |
| Solubility | Miscible with many organic solvents. | Miscible with ethanol, ether, acetone; slightly soluble in water.[3][5] |
| Synonyms | Ethyl hydrogen oxalate, Monoethyl oxalate[1][3] | Ethyl oxalate, Diethyl ethanedioate[3] |
Reactivity, Mechanisms, and Synthetic Utility
The primary distinction lies in their electrophilicity and the nature of the leaving group. 2-Ethoxy-2-oxoacetic acid is often converted in situ or used as its more reactive acid chloride derivative, ethyl oxalyl chloride , providing a highly reactive acylating agent. Diethyl oxalate, on the other hand, is a less reactive, symmetrical diester, prized for its role in condensation reactions.
Diethyl Oxalate: The Classic C2 Synthon for Condensations
Diethyl oxalate is a cornerstone reagent for the Claisen condensation , a fundamental carbon-carbon bond-forming reaction. Its key feature is the absence of α-hydrogens, meaning it cannot self-condense and can only act as the electrophilic "acceptor" component.[6][7][8] This makes it an excellent partner for esters or ketones that do possess α-hydrogens (the "donor" component).
Mechanism Insight: The reaction is typically initiated by a strong base, such as sodium ethoxide (NaOEt). The choice of an ethoxide base is critical; it prevents transesterification with the ethyl ester groups of the substrate and reagent, thereby avoiding a mixture of products. The base deprotonates the donor ester to form a nucleophilic enolate, which then attacks one of the electrophilic carbonyls of diethyl oxalate.
DOT Diagram: Generalized Claisen Condensation with Diethyl Oxalate
Caption: Mechanism of the mixed Claisen condensation.
Common Applications:
-
Synthesis of β-ketoesters: These are highly valuable intermediates for synthesizing more complex molecules, including pharmaceuticals and natural products.[9]
-
Heterocycle Synthesis: The resulting β-ketoesters can be readily cyclized to form various heterocycles like pyrazoles, isoxazoles, and pyrimidines.
-
Pharmaceutical Intermediates: Diethyl oxalate is used in the industrial synthesis of drugs like phenobarbital.[3]
2-Ethoxy-2-oxoacetic Acid (via Ethyl Oxalyl Chloride): The Potent Acylating Agent
While 2-ethoxy-2-oxoacetic acid itself can be used in some condensations, its true power is unlocked when converted to ethyl oxalyl chloride (EtOOC-COCl) using reagents like oxalyl chloride or thionyl chloride. This acid chloride is a significantly more potent electrophile than diethyl oxalate.
Reactivity Insight: The chloride ion is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack. This enhanced reactivity allows it to participate in reactions where diethyl oxalate would be sluggish or unreactive, such as Friedel-Crafts acylations and direct acylation of amines or alcohols.
Common Applications:
-
Friedel-Crafts Acylation: This allows for the direct attachment of an α-ketoester moiety (–CO-COOEt) to aromatic rings, a key step in synthesizing various pharmaceutical precursors.
-
Direct Acylation of Heterocycles: It is used for the electrophilic acylation of electron-rich heterocycles like pyrazoles and indoles.[10][11]
-
Synthesis of α-Keto Esters and Amides: It reacts readily with a wide range of nucleophiles (Grignard reagents, organocuprates, amines) to produce α-keto esters and α-keto amides, which are important pharmacophores and synthetic intermediates.[12][13]
Experimental Corner: Protocols and Practical Considerations
The choice of reagent directly impacts the experimental setup, required conditions, and safety precautions.
Protocol 1: Synthesis of a β-Ketoester via Claisen Condensation
Objective: To synthesize diethyl 2-acetyl-3-oxobutanedioate using ethyl acetate and diethyl oxalate.
Methodology:
-
Preparation: A three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel is flame-dried under an inert atmosphere (N₂ or Ar).
-
Base Preparation: Sodium ethoxide is prepared in situ or a commercial solution is used. To the flask, add absolute ethanol followed by clean sodium metal pieces portion-wise. Allow the sodium to react completely.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. A mixture of ethyl acetate (donor) and diethyl oxalate (acceptor) is added dropwise via the addition funnel over 1 hour, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, the reaction is stirred at room temperature for 12-24 hours. The resulting thick slurry is then poured into a mixture of ice and dilute HCl.
-
Extraction & Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
DOT Diagram: Experimental Workflow for Claisen Condensation
Caption: Workflow for a typical Claisen condensation.
Protocol 2: Friedel-Crafts Acylation with Ethyl Oxalyl Chloride
Objective: To synthesize ethyl 2-oxo-2-phenylacetate from benzene.
Methodology:
-
Reagent Preparation: Ethyl oxalyl chloride is prepared by reacting 2-ethoxy-2-oxoacetic acid with oxalyl chloride in an anhydrous solvent like DCM, with a catalytic amount of DMF.
-
Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere is charged with anhydrous aluminum chloride (AlCl₃) and anhydrous dichloromethane (DCM).
-
Acylation: The suspension is cooled to 0 °C. Ethyl oxalyl chloride is added dropwise. Subsequently, dry benzene is added dropwise, keeping the temperature below 5 °C. The reaction is highly exothermic and generates HCl gas, which must be scrubbed.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction mixture is carefully poured onto crushed ice with concentrated HCl to decompose the aluminum complex.
-
Extraction & Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine. After drying over Na₂SO₄ and concentrating, the product is purified by column chromatography or distillation.
Safety and Handling: A Critical Distinction
-
Diethyl Oxalate: It is considered harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the skin, eyes, and respiratory tract.[14][15] It is a combustible liquid.[14] Standard personal protective equipment (gloves, goggles, lab coat) and use in a well-ventilated fume hood are required.[16][17][18]
-
2-Ethoxy-2-oxoacetic Acid and Ethyl Oxalyl Chloride: 2-Ethoxy-2-oxoacetic acid is a skin, eye, and respiratory irritant.[2][16] When converted to ethyl oxalyl chloride , the hazard level increases significantly. Acid chlorides are highly corrosive, moisture-sensitive, and react violently with water and other nucleophiles, releasing HCl gas. All manipulations must be performed under strictly anhydrous conditions in a fume hood.
Decision-Making Guide: Which Reagent to Choose?
The selection between these two C2 synthons is driven entirely by the desired chemical transformation and the nature of the substrate.
DOT Diagram: Reagent Selection Flowchart
Caption: A guide for choosing the appropriate C2 synthon.
Choose Diethyl Oxalate when:
-
You are performing a mixed Claisen or Dieckmann condensation.[19]
-
Your nucleophilic partner is an enolizable ester or ketone.
-
You require a moderately reactive, easy-to-handle electrophile.
Choose 2-Ethoxy-2-oxoacetic Acid (as Ethyl Oxalyl Chloride) when:
-
You need to perform a Friedel-Crafts acylation on an aromatic or heteroaromatic ring.
-
You are acylating a strong nucleophile like an amine, alcohol, or organometallic reagent.
-
You require a highly reactive electrophile for a difficult transformation.
Conclusion
Both diethyl oxalate and 2-ethoxy-2-oxoacetic acid are indispensable C2 building blocks in modern synthetic chemistry. They are not interchangeable but rather complementary tools. Diethyl oxalate remains the reagent of choice for classic enolate-based condensation strategies due to its predictable reactivity and inability to self-condense. In contrast, 2-ethoxy-2-oxoacetic acid, primarily through its acid chloride derivative, provides a powerful and highly reactive electrophile for challenging acylation reactions. A thorough understanding of their distinct reactivity profiles, mechanistic pathways, and handling requirements is essential for any researcher aiming to leverage these reagents for the efficient and successful synthesis of complex target molecules.
References
- A Comparative Analysis of 2-Ethoxy-2-oxoacetic Acid and Diethyl Oxal
- 2-Ethoxy-2-oxoacetic acid | CAS 617-37-8. AMERICAN ELEMENTS.
- PubChem CID 74701: 2-ethoxy-2-oxoacetic acid.
- Diethyl oxal
- 9.
- 2-Ethoxy-2-oxoacetic acid. CymitQuimica.
- DIETHYL OXAL
- 2-Ethoxy-2-oxoacetic Acid | High-Purity Reagent. Benchchem.
- Safety Data Sheet - 2-Ethoxy-2-oxoacetic acid. ChemScene.
- SAFETY DATA SHEET - Diethyl oxal
- 23.
- 23.
- Diethyl Oxal
- An efficient synthesis of aryl a-keto esters. Semantic Scholar.
- 2-carbethoxycyclooctanone - Organic Syntheses Procedure. Organic Syntheses.
- DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
